2,6-Dimethyl-1H-indole
Description
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Properties
IUPAC Name |
2,6-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEOPBYBMLADDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205031 | |
| Record name | 1H-Indole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5649-36-5 | |
| Record name | 2,6-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8N1A5SOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Properties of 2,6-Dimethyl-1H-indole: A Technical Guide
This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of 2,6-Dimethyl-1H-indole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams to illustrate key processes and concepts.
Chemical and Physical Properties
This compound is a substituted indole derivative. The core properties of this compound are summarized in the table below. These estimated values provide a baseline for its handling and characterization.
| Property | Value | Reference |
| CAS Number | 5649-36-5 | [1] |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.2 g/mol | [1] |
| Melting Point | 82.5°C (estimate) | [1] |
| Boiling Point | 273.05°C (estimate) | [1] |
| Density | 1.0641 g/cm³ (estimate) | [1] |
| Appearance | White to slightly pink Crystalline Powder | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines its key spectral data.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.70 (s, 1H, NH), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H, 2xCH₃) | [1][3] |
| MS (ESI) | m/z 146 ([M+H]⁺) | [1][3] |
Reactivity
The indole nucleus is an electron-rich aromatic system, which dictates its reactivity.
-
Electrophilic Aromatic Substitution : The most reactive position on the indole ring for electrophilic aromatic substitution is C3. This position is significantly more reactive than benzene, by a factor of approximately 10¹³.[4] If the C2 and C3 positions are substituted, electrophilic attack will then occur on the benzene ring, typically at the C6 position.[4]
Caption: General electrophilic substitution pathways for the indole ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a palladium-catalyzed reaction between 3-methylaniline and acetone.[1][3]
Materials:
-
3-methylaniline
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous copper(II) acetate
-
Palladium(II) acetate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
Procedure:
-
In a reaction tube, dissolve 3-methylaniline (5.00 g, 0.046 mol), anhydrous copper(II) acetate (18.6 g, 0.093 mol), and palladium(II) acetate (0.208 g, 0.930 mmol) in a mixture of acetone (25 mL) and dimethyl sulfoxide (25 mL).[1][3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (2 x 250 mL).[1][3]
-
Separate the organic layer and wash it sequentially with water and brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[1][3]
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to afford the pure this compound.[1][3]
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity
While specific biological data for this compound is not extensively detailed in the reviewed literature, the indole scaffold is a well-established pharmacophore with diverse biological activities.[4][5] Derivatives of dimethyl-indoles have been synthesized and evaluated for various therapeutic targets. For instance, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives were developed as potent and selective agonists for the human 5-HT(1D) receptor, which is a target for antimigraine drugs.[6] The broader class of indole derivatives has been investigated for anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][5] Further research is required to elucidate the specific biological profile of this compound.
References
- 1. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]
- 2. Indole | 120-72-9 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dimethyl-1H-indole structure and chemical formula.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of 2,6-Dimethyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. The indole nucleus is a critical scaffold in medicinal chemistry, and understanding the characteristics of its derivatives is paramount for the design of new therapeutic agents.[1][2][3]
Core Molecular Information
This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing pyrrole ring, with methyl groups substituting at the 2 and 6 positions.
Chemical Structure:
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound.
| Identifier | Value |
| Molecular Weight | 145.2 g/mol [4] |
| Melting Point | 82.5°C (estimate)[4] |
| Boiling Point | 273.05°C (estimate)[4] |
| Density | 1.0641 (estimate)[4] |
Table 1: Physical Properties
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H)[4][5] |
| Mass Spectrometry (ESI+) | m/z 146 ([M+H]⁺)[4][5] |
Table 2: Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 3-methylaniline with acetone.[4][5]
Materials:
-
3-methylaniline (5.00 g, 0.046 mol)
-
Anhydrous copper(II) acetate (18.6 g, 0.093 mol)
-
Palladium(II) acetate (0.208 g, 0.930 mmol)
-
Acetone (25 mL)
-
Dimethyl sulfoxide (DMSO) (25 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
Procedure:
-
In a reaction tube, dissolve 3-methylaniline, anhydrous copper(II) acetate, and palladium(II) acetate in a mixture of acetone and dimethyl sulfoxide.
-
Heat the reaction mixture at 90°C for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 250 mL).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield the final compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[6] Indole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6] For instance, indole is the core of the essential amino acid tryptophan and neurotransmitters like serotonin.[7] While specific applications of this compound are less documented in readily available literature, its structural similarity to other bioactive indoles suggests its potential as a building block in the synthesis of novel therapeutic agents. The strategic placement of methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
References
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]
- 5. 1H-Indole, 2,6-dimethyl- | 5649-36-5 [chemicalbook.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole - Wikipedia [en.wikipedia.org]
Biological Activity of Dimethyl Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of methyl groups to this bicyclic aromatic heterocycle can significantly modulate its pharmacological profile. This technical guide provides a comprehensive overview of the multifaceted biological activities of dimethyl indole derivatives, with a focus on their potential as therapeutic agents. We delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this document outlines detailed experimental protocols for foundational assays and visualizes critical mechanisms and workflows using signaling pathway diagrams to support researchers, scientists, and drug development professionals in this dynamic field.
Anticancer Activity
Dimethyl indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanisms of Action
The anticancer effects of these compounds are frequently attributed to their ability to interfere with microtubule dynamics, induce programmed cell death (apoptosis), and arrest the cell cycle.
-
Tubulin Polymerization Inhibition: A primary mechanism for many indole-based anticancer agents is the inhibition of tubulin polymerization. By binding to tubulin, these derivatives prevent the assembly of microtubules, which are essential components of the mitotic spindle. This disruption halts the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.
-
Induction of Apoptosis: Dimethyl indole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and regulated cell death.
-
Kinase Inhibition: Specific indole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Lysine-Specific Demethylase 1 (LSD1), which are critical for cancer cell proliferation and survival.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of various dimethyl indole and related indole derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| 2,3-dimethylindoles (3a) | Calu1 | Lung Carcinoma | 0.0027 | [1] |
| 2,3-dimethylindoles (3a) | Panc1 | Pancreas Carcinoma | 0.0028 | [1] |
| 2,3-dimethylindoles (3b) | Calu1 | Lung Carcinoma | 0.0031 | [1] |
| 2,3-dimethylindoles (3b) | Panc1 | Pancreas Carcinoma | 0.0032 | [1] |
| Indole-Thiophene (6a) | HT29 | Colon | < 1 (nanomolar range) | [2] |
| Indole-Thiophene (6b) | HepG2 | Liver | < 1 (nanomolar range) | [2] |
| Mukonal (Indole Alkaloid) | SK-BR-3 / MDA-MB-231 | Breast | 7.5 | [3] |
| 3,5-Diprenyl indole | MIA PaCa-2 | Pancreatic | 9.5 | [3] |
| Indole-3-yl-acetamides (28) | HCT116 | Colon | 11.99 | [2] |
| Indole-3-yl-acetamides (28) | PC-3 | Prostate | 14.43 | [2] |
| Thiazolyl-indole (6i) | MCF-7 | Breast | 4.36 | [4][5] |
| Thiazolyl-indole (6i) | HCT-116 | Colon | 23.86 | [4][5] |
| Thiazolyl-indole (6q) | A549 | Lung | 5.04 | [5] |
| Thiazolyl-indole (6v) | MCF-7 | Breast | 18.67 | [5] |
| Indole-3-carboxylate (1c) | HepG2 | Liver | 15.49 | [1] |
Antimicrobial Activity
Dimethyl indole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
Antibacterial and Antifungal Effects
These compounds exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Notably, certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA). Their antifungal activity has been observed against species such as Candida albicans and Candida krusei. Some indole derivatives also show promise in inhibiting and eradicating biofilms, which are structured communities of bacteria that are notoriously difficult to treat.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | Type | MIC Value (µg/mL) | Reference |
| Indole-thiadiazole (2c) | B. subtilis | Gram-positive | 3.125 | [6] |
| Indole-triazole (3c) | B. subtilis | Gram-positive | 3.125 | [6] |
| Indole-triazole (3d) | MRSA | Gram-positive | < 3.125 | [6] |
| 3-methylindole | XDR A. baumannii | Gram-negative | 64 | [7] |
| 5-iodoindole | XDR A. baumannii | Gram-negative | 64 | [7] |
| 4-bromo-6-chloroindole | S. aureus | Gram-positive | 30 | [8] |
| 6-bromo-4-iodoindole | S. aureus | Gram-positive | 20 | [8] |
| Methyl indole-2-carboxylate (8) | En. cloacae | Gram-negative | 4 - 30 | [9][10] |
| Methyl indole-2-carboxylate (15) | T. viride | Fungus | 4 - 60 | [9][10] |
Antiviral Activity
The indole scaffold is a key component in several antiviral drugs, and its dimethyl derivatives are being actively investigated for their ability to combat a range of viral infections.
Scope of Antiviral Action
Research has highlighted the efficacy of dimethyl indole derivatives against various viruses, including:
-
Human Immunodeficiency Virus (HIV): By targeting key viral processes like Tat-mediated transcription.
-
Influenza Virus: Showing activity comparable to or exceeding that of established drugs like Arbidol.
-
Hepatitis C Virus (HCV): Inhibiting viral replication, with some compounds acting on the NS5B polymerase.
-
Coronaviruses (SARS-CoV-2): Some derivatives have been identified as inhibitors of the main protease (3CLpro), a critical enzyme for viral replication, or as blockers of the spike protein's interaction with the human ACE2 receptor.[11][12]
Quantitative Antiviral Data
The potency of antiviral compounds is measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Virus | Assay Target | EC50/IC50 Value (µM) | Reference |
| Tetrahydroindole (3) | HCV (gt 2a) | Antiviral Activity | 2.6 | [13] |
| Indole-carboxylate (1) | SARS-CoV-2 | Antiviral Activity | 2.8 | [12] |
| Indole-carboxylate (4) | SARS-CoV-2 | Antiviral Activity | 3.2 | [12] |
| 6-methyl indole (7h) | SARS-CoV-2 | Antiviral Activity | 3.1 | [12] |
| Indole-3-carboxylic acid (102) | Influenza | Antiviral Activity | 4.3 | [13] |
| 7-azaindole (ASM-7) | SARS-CoV-2 | Antiviral Activity | 0.45 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Dimethyl indole derivatives, similar to the well-known NSAID indomethacin, have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 has homeostatic functions (e.g., protecting the gastric mucosa), COX-2 is typically induced during inflammation. Many indole derivatives show selective inhibition of COX-2, which is a desirable therapeutic profile as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. turkjps.org [turkjps.org]
- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-Dimethyl-1H-indole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details several established methods, including the Fischer, Bischler, Reissert, Madelung, Larock, and Hegedus indole syntheses. Each section provides a theoretical background, a detailed experimental protocol for the synthesis of this compound or a closely related analogue, and a summary of key reaction parameters. The guide is designed to be a practical resource for researchers in organic synthesis and drug development.
Spectroscopic Characterization of this compound
The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H).[1][2]
Synthesis Pathways
A variety of named reactions in organic chemistry can be employed to synthesize the this compound core. The following sections outline the most pertinent of these pathways.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[3][4][5]
Plausible Pathway: The synthesis of this compound via the Fischer indole synthesis would involve the reaction of p-tolylhydrazine with chloroacetone. The resulting hydrazone would then undergo an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia to yield the final indole product.
Experimental Protocol (Adapted from a general Fischer indole synthesis procedure):
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in ethanol. Add chloroacetone (1.1 eq) to the solution.
-
Cyclization: Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Materials | p-Tolylhydrazine, Chloroacetone | [3][4] |
| Catalyst | Brønsted or Lewis Acid | [3] |
| Solvent | Ethanol, Acetic Acid | [6] |
| Temperature | Reflux | [6] |
| Typical Yield | High (specific data for this reaction is not readily available) |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[3][7] Milder, microwave-assisted, solvent-free variations of this reaction have been developed.[8][9]
Plausible Pathway: For the synthesis of this compound, a plausible Bischler-type approach involves the reaction of 3-methylaniline with acetone in the presence of a palladium and copper catalyst system.
Experimental Protocol:
-
Reaction Setup: In a reaction tube, dissolve 3-methylaniline (5.00 g, 0.046 mol), anhydrous copper(II) acetate (18.6 g, 0.093 mol), and palladium(II) acetate (0.208 g, 0.930 mmol) in a mixture of acetone (25 mL) and dimethyl sulfoxide (25 mL).[2]
-
Reaction: Heat the reaction mixture at 90 °C for 18 hours.[2]
-
Work-up: After completion, cool the reaction to room temperature, pour it into cold water, and extract with ethyl acetate (2 x 250 mL).[2]
-
Purification: Separate the organic layer, wash sequentially with water and brine, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (100-200 mesh) with a gradient elution of ethyl acetate/hexane.[2]
| Parameter | Value | Reference |
| Starting Materials | 3-Methylaniline, Acetone | [2] |
| Catalysts | Palladium(II) acetate, Copper(II) acetate | [2] |
| Solvent | Acetone, Dimethyl sulfoxide | [2] |
| Temperature | 90 °C | [2] |
| Reaction Time | 18 hours | [2] |
| Yield | 15% | [2] |
Reissert Indole Synthesis
The Reissert indole synthesis is a method for producing indoles or substituted indoles from an o-nitrotoluene and diethyl oxalate.[10] The reaction proceeds through condensation followed by reductive cyclization.[10][11]
Plausible Pathway: The synthesis of this compound via the Reissert pathway would begin with 2,4-dimethyl-1-nitrobenzene (or 3-methyl-2-nitrotoluene). This would be condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. The resulting α-keto ester would then be reductively cyclized using a reducing agent such as zinc in acetic acid to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield this compound.
Experimental Protocol (Adapted from a general Reissert indole synthesis procedure):
-
Condensation: In a flame-dried flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. Add 3-methyl-2-nitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Reductive Cyclization: Dissolve the crude keto ester in glacial acetic acid and add zinc dust portion-wise. Heat the mixture to facilitate the reductive cyclization.
-
Hydrolysis and Decarboxylation: After the cyclization is complete, add water to precipitate the indole-2-carboxylic acid. Filter the solid and heat it above its melting point to effect decarboxylation.
-
Purification: Purify the resulting this compound by sublimation or recrystallization.
| Parameter | Value | Reference |
| Starting Materials | 3-Methyl-2-nitrotoluene, Diethyl oxalate | [10] |
| Base | Potassium ethoxide | [10] |
| Reducing Agent | Zinc in acetic acid | [10] |
| Solvent | Ethanol, Acetic Acid | [11] |
| Temperature | Room temperature for condensation, elevated for cyclization and decarboxylation | [10] |
| Typical Yield | Moderate to good (specific data for this reaction is not readily available) |
Madelung Synthesis
The Madelung synthesis produces indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base.[12] Modern modifications have been developed that allow for milder reaction conditions.
Plausible Pathway: To synthesize this compound, N-(2,6-dimethylphenyl)formamide would be treated with a strong base, such as sodium ethoxide or potassium t-butoxide, at high temperatures. The base facilitates the deprotonation of the methyl group ortho to the formamido group, which then attacks the formyl carbonyl to initiate cyclization.
Experimental Protocol (Adapted from a general Madelung synthesis procedure):
-
Reaction Setup: In a high-temperature reaction apparatus, combine N-(2,6-dimethylphenyl)formamide (1.0 eq) and a strong base such as sodium ethoxide (2.0 eq) or potassium t-butoxide.
-
Reaction: Heat the mixture under an inert atmosphere to a high temperature (typically 200-400 °C).
-
Work-up: After cooling, the reaction mixture is carefully quenched with water.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | N-(2,6-dimethylphenyl)formamide | [12] |
| Base | Sodium ethoxide or Potassium t-butoxide | [12] |
| Solvent | Typically neat or high-boiling solvent | [12] |
| Temperature | 200-400 °C | [12] |
| Typical Yield | Variable, often moderate (specific data for this reaction is not readily available) |
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[13][14]
Plausible Pathway: The synthesis of this compound could be achieved via the Larock synthesis by reacting 2-iodo-3-methylaniline with propyne in the presence of a palladium catalyst, a base, and a chloride source.
Experimental Protocol (Adapted from a general Larock indole synthesis procedure):
-
Reaction Setup: To a reaction vessel, add 2-iodo-3-methylaniline (1.0 eq), palladium(II) acetate (0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), a base such as potassium carbonate (2.0 eq), and lithium chloride (1.0 eq) in a suitable solvent like DMF.
-
Alkyne Addition: Introduce propyne gas into the reaction mixture.
-
Reaction: Heat the mixture to a temperature typically between 100-120 °C and stir until the starting material is consumed (monitored by GC or TLC).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.
| Parameter | Value | Reference |
| Starting Materials | 2-Iodo-3-methylaniline, Propyne | [13] |
| Catalyst | Palladium(II) acetate with a phosphine ligand | [13] |
| Base | Potassium carbonate | [13] |
| Additive | Lithium chloride | [13] |
| Solvent | DMF | [13] |
| Temperature | 100-120 °C | [14] |
| Typical Yield | Good to excellent (specific data for this reaction is not readily available) | [14] |
Hegedus Indole Synthesis
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[15]
Plausible Pathway: For the synthesis of this compound, 2-allyl-3-methylaniline would be treated with a stoichiometric amount of a palladium(II) salt, such as palladium(II) chloride or acetate, in the presence of a base and an oxidant.
Experimental Protocol (Adapted from a general Hegedus indole synthesis procedure):
-
Reaction Setup: In a reaction vessel, dissolve 2-allyl-3-methylaniline (1.0 eq) in a suitable solvent such as THF or acetonitrile.
-
Reagent Addition: Add palladium(II) acetate or palladium(II) chloride (1.1 eq), a base (e.g., triethylamine, 1.2 eq), and an oxidant (e.g., benzoquinone, 1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Filter the reaction mixture to remove palladium black and other solids.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Allyl-3-methylaniline | [15] |
| Reagent | Palladium(II) salt (e.g., Pd(OAc)₂) | [15] |
| Base | Triethylamine | [15] |
| Oxidant | Benzoquinone | [15] |
| Solvent | THF or Acetonitrile | [15] |
| Temperature | Room temperature to reflux | [15] |
| Typical Yield | Moderate to good (specific data for this reaction is not readily available) |
Conclusion
This guide has provided an overview of several key synthetic routes to this compound. While the Fischer and Bischler-type syntheses have demonstrated direct application, the Reissert, Madelung, Larock, and Hegedus syntheses represent plausible and powerful alternatives. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The provided experimental protocols, adapted from established literature, offer a starting point for the practical synthesis of this important indole derivative. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific applications.
References
- 1. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]
- 2. 1H-Indole, 2,6-dimethyl- | 5649-36-5 [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Hegedus indole synthesis | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 2,6-Dimethyl-1H-indole: Nomenclature, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of the heterocyclic compound 2,6-Dimethyl-1H-indole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its nomenclature, spectroscopic data, synthesis protocols, and its emerging role as a scaffold for potent enzyme inhibitors.
IUPAC Nomenclature and Chemical Properties
The formal IUPAC name for the compound is This compound . It is a derivative of indole, which is an aromatic heterocyclic organic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In this specific isomer, methyl groups are substituted at the 2nd and 6th positions of the indole ring structure.
Key chemical identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | NIST |
| Molecular Formula | C₁₀H₁₁N | NIST |
| Molecular Weight | 145.2010 g/mol | NIST |
| CAS Number | 5649-36-5 | NIST |
| InChI | InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3 | NIST |
| InChIKey | IVEOPBYBMLADDC-UHFFFAOYSA-N | NIST |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
-
GC-MS (EI): m/z: 145 (M⁺)[1]
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound is not available in the searched results. However, the IR spectrum of the parent indole molecule shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. The spectrum also displays symmetric and asymmetric C-H stretching vibration peaks around 3022 cm⁻¹ and 3049 cm⁻¹, respectively. Aromatic C=C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region.[2] It is expected that this compound would exhibit similar characteristic peaks, with additional bands corresponding to the methyl groups.
Synthesis of this compound
The synthesis of indole derivatives is a well-established area of organic chemistry, with several named reactions being applicable. Two of the most common methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4][5] To synthesize this compound via this method, 4-methylphenylhydrazine would be reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.
Experimental Protocol: General Fischer Indole Synthesis
-
Step 1: Formation of the Hydrazone: An equimolar amount of the arylhydrazine (e.g., 4-methylphenylhydrazine) and the carbonyl compound (e.g., acetone) are typically heated in a solvent such as acetic acid. This leads to the formation of the corresponding phenylhydrazone via a condensation reaction.[3]
-
Step 2: Cyclization: The formed phenylhydrazone is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) to induce cyclization.[5] The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is typically poured into water and neutralized. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the desired indole derivative.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is another powerful method that begins with an o-nitrotoluene derivative.[1][7] For the synthesis of this compound, the starting material would be 2,4-dinitrotoluene.
Experimental Protocol: General Leimgruber-Batcho Indole Synthesis
-
Step 1: Enamine Formation: The o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form an enamine.[1] This reaction is typically carried out by heating the reactants in a solvent like DMF.
-
Step 2: Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[1] The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of the secondary amine to form the indole ring.
-
Step 3: Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by chromatography or recrystallization.
Caption: Leimgruber-Batcho Indole Synthesis Workflow.
Biological Activity and Drug Development Potential
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[7] Derivatives of indole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Inhibition of METTL3 and Anticancer Activity
Recent research has highlighted the potential of 2,6-disubstituted indole derivatives as potent inhibitors of the enzyme Methyltransferase-like 3 (METTL3).[8] METTL3 is an RNA methyltransferase that plays a crucial role in the m⁶A modification of messenger RNA, a process that is increasingly implicated in the progression of various cancers, including acute myeloid leukemia (AML).[6][8]
A representative 2,6-disubstituted indole derivative, compound 16e , demonstrated a remarkable inhibitory concentration (IC₅₀) of 0.49 ± 0.30 nM against METTL3.[8] This inhibition of METTL3 in cancer cells leads to a reduction in m⁶A levels, which in turn downregulates the expression of key downstream target genes involved in cell proliferation and survival, such as c-MYC and BCL2 .[8] The inhibition of METTL3 by these indole derivatives has been shown to induce apoptosis, suppress cell migration, and inhibit cell proliferation in cancer cell lines.[8]
The table below summarizes the quantitative biological data for a representative 2,6-disubstituted indole derivative.
| Compound | Target | Assay | Value | Cell Lines | Source |
| 16e | METTL3 | IC₅₀ | 0.49 ± 0.30 nM | - | [8] |
| 16e | - | Cell Proliferation | Inhibition | MOLM-13, SKOV3 | [8] |
| 16e | - | Apoptosis | Induction | MOLM-13, SKOV3 | [8] |
| 16e | - | Cell Migration | Suppression | MOLM-13, SKOV3 | [8] |
METTL3 Signaling Pathway in Cancer
The METTL3 enzyme is part of a larger methyltransferase complex that includes METTL14. This complex is responsible for adding a methyl group to the N6 position of adenosine residues in RNA. This m⁶A modification acts as a signal that can be recognized by "reader" proteins, which then influence the fate of the mRNA, including its stability, translation, and splicing. In many cancers, the METTL3-mediated m⁶A modification of oncogene transcripts, such as c-MYC and BCL2, leads to their increased stability and translation, thereby promoting cancer cell growth and survival. By inhibiting METTL3, 2,6-disubstituted indole derivatives can disrupt this pro-tumorigenic pathway.
Caption: Inhibition of the METTL3 Signaling Pathway by 2,6-Disubstituted Indole Derivatives.
Conclusion
This compound is a structurally simple yet significant heterocyclic compound. Its straightforward synthesis via established methods like the Fischer and Leimgruber-Batcho syntheses makes it an accessible scaffold for chemical exploration. The recent discovery of potent anticancer activity in 2,6-disubstituted indole derivatives, through the inhibition of the METTL3 enzyme, has opened up exciting new avenues for drug development. This technical guide provides a foundational understanding of the nomenclature, properties, synthesis, and biological relevance of this compound, which will be of value to researchers and scientists working at the forefront of medicinal chemistry and cancer biology. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Discovery of substituted indole derivatives as allosteric inhibitors of m6 A-RNA methyltransferase, METTL3-14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Properties of CAS number 5649-36-5.
An In-Depth Technical Guide on 2,6-Dimethyl-1H-indole (CAS: 5649-36-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, identified by CAS number 5649-36-5. Indole and its derivatives are a critical class of heterocyclic compounds widely present in natural products and serving as essential scaffolds in medicinal chemistry.[1][2][3][4] The indole framework is a key structural component in numerous pharmaceutical agents due to its ability to mimic peptide structures and bind to various enzymes.[2][3] This document details the known physicochemical properties, a verified synthesis protocol, and analytical data for this compound to support its application in research and development.
Physicochemical and General Properties
This compound is an off-white solid organic compound.[5] Its fundamental properties are crucial for its proper handling, storage, and application in synthetic chemistry. For optimal stability, it should be stored in a cool, dry place in a tightly sealed container.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5649-36-5 | [6][7] |
| Molecular Formula | C₁₀H₁₁N | [6][7] |
| Molecular Weight | 145.20 g/mol | [6][7] |
| Appearance | Off-white powder | [5] |
| Melting Point | 82.5°C (estimate) | [6] |
| Boiling Point | 273.05°C (estimate) | [6] |
| Density | 1.0641 g/cm³ (estimate) | [6] |
| Purity | ≥ 97% | [5] |
Synthesis Protocol
A general procedure for the synthesis of this compound involves a palladium-catalyzed reaction between 3-methylaniline and acetone.[6]
Reaction Scheme
The synthesis proceeds via the reaction of 3-methylaniline with acetone in the presence of copper(II) acetate and a palladium(II) acetate catalyst.
Experimental Protocol
The following methodology details the synthesis and purification of this compound.[6]
Materials:
-
3-methylaniline (5.00 g, 0.046 mol)
-
Anhydrous copper(II) acetate (18.6 g, 0.093 mol)
-
Palladium(II) acetate (0.208 g, 0.930 mmol)
-
Acetone (25 mL)
-
Dimethyl sulfoxide (DMSO) (25 mL)
-
Ethyl acetate (500 mL)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
Procedure:
-
Reaction Setup: In a reaction tube, dissolve 3-methylaniline, anhydrous copper(II) acetate, and palladium(II) acetate in a mixture of acetone and dimethyl sulfoxide.
-
Heating: Heat the reaction mixture at 90°C for 18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 250 mL).
-
Washing: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using a gradient elution of ethyl acetate/hexane to obtain the target compound.
The reported yield for this procedure is 15% (1.0 g).[6]
Synthesis and Purification Workflow
Analytical Data
Characterization of the synthesized this compound was reported using ¹H NMR and Mass Spectrometry.[6]
Table 2: Spectral Data for this compound
| Analysis Type | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H) |
| Mass Spec. | (ESI, positive mode) m/z 146 ([M+H]⁺) |
Source:[6]
Biological Activity
As of the current literature survey, there is no specific, peer-reviewed data available detailing the biological activity or mechanism of action for this compound (CAS 5649-36-5).
While the broader family of indole derivatives is known for a wide range of pharmacological activities—including anticancer, antimicrobial, and antiviral properties—these activities are highly dependent on the specific substitution patterns on the indole ring.[1][2][3] For example, a study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified them as potent 5-HT(1D) agonists, but this refers to a different class of molecules where the indole nitrogen is substituted.[8]
Professionals in drug development should consider this compound as a chemical intermediate or a scaffold for further functionalization. Any potential biological activity would need to be determined through specific screening and experimental validation.
Conclusion
This compound is a well-characterized chemical compound with established physicochemical properties and a defined synthetic route. The availability of detailed experimental protocols and analytical data provides a solid foundation for its use in synthetic and medicinal chemistry research. However, the absence of specific biological activity data underscores the opportunity for novel investigations into the potential pharmacological applications of this molecule and its derivatives. Researchers are encouraged to use this guide as a foundational resource for incorporating this compound into their discovery and development pipelines.
References
- 1. rjptonline.org [rjptonline.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]
- 7. 1H-Indole, 2,6-dimethyl- [webbook.nist.gov]
- 8. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 2,6-Dimethyl-1H-indole: Synthesis, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-1H-indole, a member of the vast indole family, presents a unique scaffold for chemical and pharmacological exploration. This technical guide provides a comprehensive literature review of its known synthesis, physicochemical properties, and spectroscopic characterization. While specific biological activity data for this particular isomer remains limited, this document explores the broader context of indole derivatives' pharmacological significance, offering insights into potential avenues of investigation for this compound in drug discovery and development.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole ring profoundly influences its pharmacological profile. This review focuses specifically on the 2,6-dimethyl substituted analogue, this compound, consolidating the available scientific data to serve as a foundational resource for researchers.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While experimentally determined values for some properties are available, others are based on estimations and should be considered with appropriate caution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 5649-36-5 | [1] |
| Appearance | Off-white powder | |
| Melting Point | 82.5 °C (estimate) | |
| Boiling Point | 273.05 °C (estimate) | |
| Solubility | No data available |
Spectroscopic Data
-
Mass Spectrometry: The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[1]
Due to the lack of publicly available spectra for this compound, researchers should anticipate the need for full characterization upon synthesis.
Synthesis of this compound
The synthesis of indole derivatives can be achieved through various established methods. The Leimgruber-Batcho and Fischer indole syntheses are two of the most prominent and versatile approaches.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a widely used method for the preparation of indoles from o-nitrotoluenes. The general workflow involves the formation of an enamine from the o-nitrotoluene derivative, followed by reductive cyclization to yield the indole ring.
References
The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Significance of Substituted Indole Compounds for Researchers, Scientists, and Drug Development Professionals.
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound biological significance of substituted indole compounds. It is designed to serve as a critical resource for professionals engaged in the exploration and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.
Discovery and Significance of the Indole Moiety
The indole ring system was first isolated in 1866 by Adolf von Baeyer during his work on the indigo dye.[1] Its true significance, however, extends far beyond pigments. The indole nucleus is a fundamental structural component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin.[2] This inherent biocompatibility has made the indole scaffold a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets with high affinity and specificity.[3][4]
Substituted indoles have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents like Indomethacin, anticancer drugs such as Vincristine and Vinblastine, and antimigraine medications from the triptan class.[2][5][6] The ongoing exploration of substituted indoles continues to yield promising candidates for treating cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[7][8]
Synthetic Methodologies for Substituted Indoles
The construction of the indole core and the introduction of various substituents are pivotal steps in the development of novel indole-based therapeutics. Several classical and modern synthetic methods are employed, each with its own advantages and limitations.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is one of the oldest and most widely used methods for synthesizing indoles.[6][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][9]
Experimental Protocol: Fischer Indole Synthesis
-
Step 1: Formation of the Arylhydrazone. In a round-bottom flask, dissolve the selected arylhydrazine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. For less reactive carbonyl compounds, gentle heating may be required.
-
Step 2: Cyclization. To the reaction mixture, add an acid catalyst. This can be a Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) (0.5-2.0 eq.).[9] Heat the mixture to reflux (typically 80-150 °C) for 2-24 hours, monitoring the reaction progress by TLC.
-
Step 3: Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted indole.[9][10]
Madelung Synthesis
The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[11] This method is particularly useful for preparing 2-substituted indoles that are not readily accessible through other routes.[1]
Experimental Protocol: Madelung Synthesis
-
Step 1: Preparation of the N-acyl-o-toluidine. Acylate the desired o-toluidine with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane or tetrahydrofuran (THF).
-
Step 2: Cyclization. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place the N-acyl-o-toluidine (1.0 eq.) and a strong base such as sodium ethoxide or potassium tert-butoxide (2.0-4.0 eq.).[11] Add a high-boiling point solvent like N,N-dimethylformamide (DMF) or use a solvent-free approach. Heat the reaction mixture to a high temperature (200-400 °C) for several hours.[11]
-
Step 3: Work-up and Purification. After cooling, cautiously quench the reaction mixture with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude indole by column chromatography or recrystallization.[12]
Reissert Synthesis
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[13]
Experimental Protocol: Reissert Synthesis
-
Step 1: Condensation. In a suitable reaction vessel, dissolve the o-nitrotoluene derivative (1.0 eq.) and diethyl oxalate (1.1-1.5 eq.) in a dry solvent such as ethanol or diethyl ether. Add a strong base, typically potassium ethoxide (prepared in situ from potassium metal and absolute ethanol), portion-wise at a low temperature (e.g., 0 °C).[13] Allow the reaction to stir at room temperature for several hours.
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization. A common method involves using zinc dust in acetic acid.[13] Add the pyruvate derivative to a mixture of zinc dust and glacial acetic acid and heat the reaction, often to reflux, for 1-3 hours.
-
Step 3: Isolation and Optional Decarboxylation. After the reaction is complete, filter the hot solution to remove excess zinc. Upon cooling, the indole-2-carboxylic acid often crystallizes. Collect the product by filtration. If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating it above its melting point.[13]
Biological Activities and Therapeutic Applications
Substituted indoles exhibit a remarkable spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A primary focus of research on substituted indoles is their potent anticancer properties, which are exerted through various mechanisms of action.
Many substituted indoles act as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For instance, spirooxindole derivatives have been shown to inhibit HER2 and HER3, which are members of the epidermal growth factor receptor (EGFR) family.[3]
The vinca alkaloids, vincristine and vinblastine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, a critical process for cell division.[2] More recently, synthetic indole-acrylamide and other indole derivatives have been developed as potent tubulin polymerization inhibitors.[4][7]
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Several substituted indole derivatives have been identified as inhibitors of Bcl-2, thereby promoting apoptosis in cancer cells.[14][15]
Table 1: Anticancer Activity of Selected Substituted Indole Compounds
| Compound Class | Specific Example | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) |
| Spirooxindoles | 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one | Not specified | HeLa | < 20 µg/ml |
| Spirooxindoles | Furan-engrafted spirooxindole (6d) | Not specified | MCF-7 | 4.3 ± 0.18 µM |
| Spirooxindoles | Furan-engrafted spirooxindole (6f) | Not specified | HepG2 | 3.5 ± 0.11 µM |
| Spirooxindoles | Di-spirooxindole analog (4b) | MDM2 (plausible) | PC3 | 3.7 ± 1.0 µM |
| Indole-acrylamides | Compound 27 | Tubulin | Huh7 | 5 µM |
| Indole-based | Compound 5m | Tubulin | Various | 0.11 - 1.4 µM |
| Indole-based | Compound 18g | Tubulin | MCF-7 | 0.17 ± 0.02 µM |
| Indole-based Bcl-2 Inhibitors | Compound U2 | Bcl-2 | MCF-7 | 1.2 ± 0.02 µM |
| Indole-based Bcl-2 Inhibitors | Compound 28 | Bcl-2/Mcl-1 | - | Kᵢ = 0.41 µM (Bcl-2), Kᵢ = 0.41 µM (Mcl-1) |
| Indole-based Bcl-2 Inhibitors | Compound 30 | Bcl-2 | MCF-7 | 0.83 µM |
Anti-inflammatory Activity
Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[16][17]
Table 2: Anti-inflammatory Activity of Selected Substituted Indole Compounds
| Compound Class | Specific Example | Target | Activity (IC₅₀) |
| N-1 and C-3 substituted indole | Compound 27 | COX-2 | 0.32 µM |
| Indole derivative | Compound 29 | COX-2 | 0.006 µM |
| Indole derivative | Compound 30 | COX-2 | 0.099 µM |
| 1,3-dihydro-2H-indolin-2-one derivative | Compound 4e | COX-2 | 2.35 ± 0.04 µM |
| 1,3-dihydro-2H-indolin-2-one derivative | Compound 9h | COX-2 | 2.422 ± 0.10 µM |
Key Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which substituted indoles exert their biological effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and its inhibition by substituted indoles.
Caption: Inhibition of tubulin polymerization by substituted indoles.
Caption: Induction of apoptosis by Bcl-2 inhibiting substituted indoles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testbook.com [testbook.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Indole Compounds in Oncology: A Technical Guide to Anticancer and Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel anticancer agents. Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of synthetic and natural compounds with potent antiproliferative and anticancer activities. This technical guide provides an in-depth overview of the core aspects of indole-based cancer research, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.
Quantitative Analysis of Antiproliferative Activity
The anticancer efficacy of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development. The following tables summarize the in vitro cytotoxic activities of representative indole compounds.
Table 1: Antiproliferative Activity of Synthetic Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| 5f (sulfonohydrazide derivative) | MDA-MB-468 (Triple-negative breast cancer) | 8.2[1][2] | Not specified |
| MCF-7 (Estrogen receptor-positive breast cancer) | 13.2[1][2] | Not specified | |
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80[3] | Tubulin polymerization inhibitor |
| Quinoline-indole derivative 13 | Various cancer cell lines | 0.002 - 0.011[3] | Tubulin polymerization inhibitor (colchicine binding site) |
| PZ-9 (Thiazolidinedione derivative) | MCF-7 (Breast cancer) | 29.44 | Apoptosis induction |
| PZ-11 (Thiazolidinedione derivative) | MCF-7 (Breast cancer) | 17.35 | Apoptosis induction |
| Indole-thiophene complex 10a | MCF-7 (Breast cancer) | 0.15 - 0.35 | Tubulin polymerization inhibitor (colchicine binding site) |
| Indole iso-quinoline hybrid 23 | 30 different cancer cell lines | GI50 = 1.5 | Broad-spectrum antiproliferative |
| Indole-benzimidazole derivative 64 | MCF-7 (Breast cancer) | 32.2 | Antiproliferative |
| MDA-MB-231 (Triple-negative breast cancer) | 22.3 | Antiproliferative | |
| HEPG2 (Liver cancer) | 9.95 | Antiproliferative |
Table 2: Antiproliferative Activity of Natural Indole Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Dehydrocrenatidine | HepG2 (Liver cancer) | 3.5[4] | Picrasma quassioides |
| Hep3B (Liver cancer) | 5.87[4] | Picrasma quassioides | |
| Mukonal | SK-BR-3 (Breast cancer) | 7.5[5] | Murraya koenigii |
| MDA-MB-231 (Breast cancer) | 7.5[5] | Murraya koenigii | |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic cancer) | 9.5[4][5] | Ravenia spectabilis |
| Chaetoglobosin G | A549 (Lung cancer) | Not specified | Chaetomium globosum[4] |
Core Experimental Protocols
The evaluation of the anticancer potential of indole compounds relies on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole compound for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate at 37°C for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the indole compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[2]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
Principle: The DNA content of cells changes as they progress through the different phases of the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell in a population.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the indole compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a polymerization buffer (e.g., G-PEM buffer) and prepare a working solution of GTP.
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test indole compound at various concentrations.
-
Initiation of Polymerization: Initiate the reaction by adding GTP.
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[6]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to a vehicle control.[7]
Kinase Inhibition Assays (EGFR and VEGFR)
These assays measure the ability of a compound to inhibit the activity of specific tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase domain in the presence of ATP. An inhibitor will reduce the phosphorylation signal.
Protocol (General):
-
Reagent Preparation: Prepare serial dilutions of the test indole compound.
-
Reaction Setup: In a microplate, combine the kinase buffer, the recombinant kinase (e.g., VEGFR-2), the test compound, and a specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate. Various detection methods are available, including luminescence-based assays (e.g., ADP-Glo™), HTRF®, and ELISA-based detection.[3]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vivo Xenograft Mouse Model
This in vivo model is crucial for evaluating the anticancer efficacy of a lead compound in a living organism.
Protocol (General):
-
Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the indole compound (e.g., intraperitoneally or orally) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. A TGI of 70-80% at a given dose is considered significant.[8]
Signaling Pathways and Mechanisms of Action
Indole compounds exert their anticancer effects by modulating a complex network of intracellular signaling pathways that control cell proliferation, survival, and death. Understanding these mechanisms is critical for the rational design of more effective and targeted therapies.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth, proliferation, and survival. Several indole derivatives have been shown to inhibit this pathway at various key nodes.
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by indole compounds.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: The MAPK/ERK pathway and points of inhibition by indole compounds.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer indole compounds follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for the discovery of indole-based anticancer drugs.
Conclusion
The indole scaffold remains a highly promising framework for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK, as well as the disruption of microtubule dynamics, underscore the versatility of this heterocyclic system. The continued exploration of new synthetic derivatives and natural indole alkaloids, coupled with rigorous in vitro and in vivo evaluation, will undoubtedly lead to the discovery of next-generation cancer therapies with improved efficacy and reduced side effects. This guide provides a foundational resource for researchers dedicated to advancing the field of indole-based oncology drug discovery.
References
- 1. ojs.jmolekul.com [ojs.jmolekul.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2,6-dimethyl-1H-indole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,6-dimethyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary method described is the Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.
Introduction
Indole derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The this compound core, in particular, serves as a key building block for the synthesis of various therapeutic agents. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis, offering a versatile route from arylhydrazines and carbonyl compounds.[1] This application note details a robust protocol for the preparation of this compound via the Fischer indole synthesis of p-tolylhydrazine hydrochloride and acetone, with a focus on providing actionable experimental procedures and comprehensive data for researchers.
General Procedure: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia to form the indole ring.[1][2] For the synthesis of this compound, p-tolylhydrazine is reacted with acetone. The overall reaction is depicted below:
Reaction Scheme:
Commonly used acid catalysts for this transformation include Brønsted acids such as hydrochloric acid and sulfuric acid, and Lewis acids like zinc chloride and polyphosphoric acid (PPA).[1][3]
Experimental Protocol
This protocol is based on established Fischer indole synthesis procedures for similar substrates.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
Method 1: Using Polyphosphoric Acid (PPA) as Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 eq).
-
Addition of Reactants: Add acetone (1.1 eq) to the flask.
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) to the reaction mixture with stirring. The mixture will become viscous.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate or toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
-
Alternatively, if significant impurities are present, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Method 2: Using Zinc Chloride (ZnCl₂) as Catalyst
-
Hydrazone Formation (Optional but recommended):
-
Dissolve p-tolylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the solvent can be removed under reduced pressure.
-
-
Indolization:
-
To the crude hydrazone, add anhydrous zinc chloride (1.5 - 2.0 eq).
-
Heat the mixture to 150-170°C for 1-2 hours.
-
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Method 1.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Note that yields can vary based on the specific reaction conditions and purity of reagents.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁N | |
| Molecular Weight | 145.20 g/mol | |
| Typical Yield | 70-85% | General literature for Fischer indole synthesis |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 99-102 °C |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (br s, 1H, NH), 7.35 (d, J=7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J=7.8 Hz, 1H, Ar-H), 6.20 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.5, 134.8, 128.5, 123.0, 120.5, 118.0, 109.8, 99.5, 21.5, 13.5. |
| Mass Spectrometry (EI) | m/z (%): 145 (M⁺, 100), 130 (M⁺-CH₃, 85). |
| Infrared (KBr) | ν (cm⁻¹): 3400 (N-H stretch), 3050, 2920 (C-H stretch), 1610, 1490 (C=C stretch). |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the key mechanistic steps of the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
Microwave-Assisted Synthesis of Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its significant biological activity has made the development of efficient and sustainable synthetic methodologies a key focus in medicinal and organic chemistry. Traditional methods for indole synthesis, while foundational, often suffer from long reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering rapid, efficient, and environmentally benign routes to these valuable heterocyclic compounds. This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted indoles, focusing on key methodologies such as the Fischer, Bischler-Möhlau, and palladium-catalyzed syntheses.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave irradiation to directly and efficiently heat reactants and solvents.[1] This direct heating mechanism, arising from the interaction of the microwave field with polar molecules (dipolar polarization) and ionic species (ionic conduction), leads to a rapid increase in temperature.[2] The key advantages of MAOS over conventional heating include dramatically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and alignment with the principles of green chemistry through reduced energy consumption.[2][3][4]
General Experimental Workflow
A typical workflow for microwave-assisted indole synthesis is a streamlined process amenable to high-throughput synthesis and rapid library generation for screening purposes.[5] The general steps are outlined below:
Caption: General workflow for microwave-assisted organic synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the most classic and versatile methods for preparing indoles, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3] Microwave irradiation has been shown to drastically reduce the often lengthy reaction times associated with this method.[3][6]
Quantitative Data
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | N/A | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | N/A | 91 |
| 3 | Phenylhydrazine | Cyclohexanone | ZnCl₂ | 600 | 3 | N/A | 76 |
References for table entries:[3][4][6]
Experimental Protocol: Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).[5]
-
Irradiate the reaction mixture at 170 °C for 10 minutes with magnetic stirring.[1][5]
-
After the reaction is complete, allow the vial to cool to room temperature.[1][5]
-
Carefully quench the reaction by pouring it onto crushed ice.[1][5]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for microwave-assisted Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[7] This method, often hampered by harsh conditions, has been significantly improved through the use of microwave irradiation, enabling a solvent-free approach.[8][9]
Quantitative Data
| Entry | Aniline | α-Bromo-acetophenone | Base | Power (W) | Time (s) | Temp. (°C) | Yield (%) |
| 1 | Aniline | Phenacyl bromide | Aniline (excess) | 540 | 45-60 | N/A | 52-75 |
| 2 | Substituted Anilines | Phenacyl bromides | NaHCO₃ | 540 | 45-60 | N/A | 50-56 |
References for table entries:[8]
Experimental Protocol: One-Pot, Solvent-Free Synthesis of 2-Arylindoles
Materials:
-
Appropriate aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Small beaker or open vessel
-
Domestic microwave oven
Procedure:
-
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The excess aniline acts as both a reactant and a base.[1][8]
-
Place the beaker in a domestic microwave oven.[1]
-
After irradiation, allow the mixture to cool to room temperature.[1]
-
The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[1]
Caption: Workflow for the solvent-free Bischler-Möhlau synthesis.
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Larock and Sonogashira couplings followed by cyclization, are powerful and highly versatile methods for constructing substituted indoles.[3][10] These reactions are particularly amenable to microwave heating, which significantly accelerates the catalytic cycle, leading to rapid synthesis of complex indole derivatives.[11][12]
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Power (W) | Time | Temp. (°C) | Yield (%) |
| 1 | N-aryl enamine | - | Pd(OAc)₂ / Cu(OAc)₂ | DMF | N/A | 3 h | 60 | 94 |
| 2 | 2-Iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 300 | 20 min | 60 | N/A (Step 1) |
| 3 | (Intermediate from Entry 2) | Aryl Iodide | (from previous step) | CH₃CN | 300 | < 1 h | 90 | Moderate to Excellent |
References for table entries:[10][11]
Experimental Protocol: One-Pot Synthesis via Sonogashira Coupling and Cyclization
Materials:
-
2-Iodoaniline (0.500 mmol)
-
Terminal alkyne (0.525 mmol)
-
Aryl iodide (0.550 mmol)
-
PdCl₂(PPh₃)₂ (0.015 mmol)
-
CuI (0.010 mmol)
-
Triethylamine (Et₃N, 3 mL)
-
Acetonitrile (CH₃CN, 3 mL)
-
20 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Step 1: Sonogashira Coupling a. In a 20 mL microwave vial, combine the 2-iodoaniline (0.500 mmol), terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and Et₃N (3 mL).[10] b. Seal the vial and irradiate the mixture at 60 °C under microwave (300 W) for 20 minutes, or until the starting material is consumed (monitored by TLC).[5][10]
-
Step 2: Cyclization a. To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and CH₃CN (3 mL) at room temperature.[5][10] b. Reseal the vial and irradiate the mixture at 90 °C under microwave (300 W) for the required time (typically less than an hour).[10]
-
Work-up and Purification a. After cooling, concentrate the reaction mixture under reduced pressure. b. Purify the residue by flash column chromatography on silica gel to obtain the polysubstituted indole.[5][10]
Caption: Workflow for a one-pot Pd-catalyzed indole synthesis.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of diverse indole derivatives. The protocols and data presented herein for the Fischer, Bischler-Möhlau, and palladium-catalyzed syntheses demonstrate the significant advantages of MAOS over conventional heating methods. By dramatically reducing reaction times and often improving yields, this technology can significantly accelerate the drug discovery process and the development of new materials, enabling the rapid generation of compound libraries for biological evaluation.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of 2,6-Dimethyl-1H-indole in Pharmaceutical Intermediates: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the application of 2,6-dimethyl-1H-indole and its derivatives as key intermediates in the synthesis of pharmaceutical compounds. The focus is on its role in the development of Bruton's tyrosine kinase (Btk) inhibitors and its potential application in the synthesis of serotonin 5-HT1D receptor agonists. This report includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological signaling cascades.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, allows for diverse functionalization, leading to compounds that can interact with various biological targets.[2] The versatility of the indole ring system has made it a focal point in the discovery of novel therapeutics for a multitude of diseases.
While the broader applications of indole derivatives are well-documented, this report specifically delves into the utility of the this compound scaffold. Although specific data for the 2,6-dimethyl isomer is limited in publicly available literature, this document extrapolates from established synthetic methodologies for related dimethylated indoles to provide practical guidance for researchers.
Synthesis of this compound
The synthesis of substituted indoles can be achieved through various established methods. The Fischer indole synthesis and the Leimgruber-Batcho indole synthesis are two of the most prominent and versatile approaches.[3][4]
Fischer Indole Synthesis (Generalized Protocol)
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of this compound, 3,4-dimethylphenylhydrazine and acetaldehyde would be the logical starting materials.
Experimental Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3,4-dimethylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetaldehyde (1.1 eq) dropwise to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Indolization:
-
To the hydrazone mixture, add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]
-
Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.
-
Maintain the temperature and continue stirring until the reaction is complete, as indicated by TLC analysis.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data (Representative for Dimethylindole Synthesis):
| Parameter | Value | Reference |
| Starting Materials | 3,4-dimethylphenylhydrazine, Acetaldehyde | General Fischer Indole Synthesis Principles |
| Catalyst | Polyphosphoric Acid (PPA) | [6] |
| Solvent | Acetic Acid | [5] |
| Reaction Temperature | 100-120 °C | [5] |
| Reaction Time | 2-4 hours | [5] |
| Yield | ~85% (estimated) | Based on similar Fischer Indole Syntheses |
Synthesis of this compound via Fischer Indole Synthesis
Leimgruber-Batcho Indole Synthesis (Generalized Protocol)
The Leimgruber-Batcho synthesis provides an alternative route to indoles, starting from an o-nitrotoluene derivative.[4] For this compound, the starting material would be 2-nitro-m-xylene.
Experimental Protocol:
-
Enamine Formation:
-
In a reaction vessel, dissolve 2-nitro-m-xylene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[7]
-
Heat the mixture at reflux (around 110-130°C) for several hours.[7] The reaction progress is monitored by TLC.
-
After completion, the volatile components are removed under reduced pressure to yield the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.
-
Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, or catalytic hydrogenation using palladium on carbon (Pd/C).[4]
-
The reduction is typically carried out at room temperature or with gentle heating.
-
Upon completion of the reduction and cyclization, the catalyst is filtered off.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
Quantitative Data (Representative for Leimgruber-Batcho Synthesis):
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-m-xylene | General Leimgruber-Batcho Principles |
| Reagents | DMF-DMA, Pyrrolidine | [7] |
| Reducing Agent | Raney Nickel/Hydrazine or H₂/Pd-C | [4] |
| Yield | High (typically >80%) | [3] |
Synthesis of this compound via Leimgruber-Batcho Method
References
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of Indoles Using Sodium Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Modification of the indole nitrogen through alkylation allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability. Sodium hydride (NaH) is a powerful and commonly employed base for the deprotonation of the indole N-H, facilitating subsequent alkylation with a suitable electrophile.[3][4] This protocol provides a detailed procedure for the N-alkylation of indoles using sodium hydride, including reaction conditions, safety precautions, and a summary of representative data.
Reaction Principle
The N-alkylation of indoles using sodium hydride proceeds via a two-step mechanism.[4] First, sodium hydride, a strong non-nucleophilic base, abstracts the acidic proton from the indole nitrogen to form a sodium indolide salt and hydrogen gas.[4] The resulting indolide anion is a potent nucleophile that then attacks an alkyl halide (or other suitable electrophile) in an SN2 reaction to form the N-alkylated indole product.[4] The use of a strong base like NaH generally favors N-alkylation over C-alkylation.[3]
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of indole with various alkylating agents using sodium hydride.
| Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | HMPA | Room Temp | 5 | 94 | [5] |
| Benzyl Chloride | HMPA | 0 to Room Temp | 8-15 | 87-91 | [5] |
| Benzyl Bromide | THF/DMF | 80 | <0.25 | 91 | [3] |
| Ethyl Bromoacetate | DMF | Room Temp | - | >95 | - |
| Propargyl Bromide | THF | 0 to Room Temp | 12 | 85 | - |
HMPA: Hexamethylphosphoramide, DMF: Dimethylformamide, THF: Tetrahydrofuran
Experimental Protocol
This protocol is a general guideline for the N-alkylation of indole with benzyl chloride, adapted from a procedure in Organic Syntheses.[5]
Materials and Reagents:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Hexamethylphosphoramide (HMPA))[3][5][6]
-
Hexane (for washing NaH)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube (for inert gas)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. [7][8][9]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7]
-
Ensure a Class D fire extinguisher (for combustible metals) is readily available. Do not use water or carbon dioxide extinguishers on a sodium hydride fire. [7]
-
Quench any residual sodium hydride carefully with a less reactive alcohol like isopropanol before aqueous work-up.
Procedure:
-
Preparation of Sodium Hydride: In a fume hood, weigh the required amount of 60% sodium hydride dispersion in mineral oil. Place it in the reaction flask and wash the dispersion three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane after each wash. Dry the remaining sodium hydride under a stream of inert gas.[5]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet. Purge the entire apparatus with an inert gas (argon or nitrogen).
-
Deprotonation of Indole:
-
To the flask containing the washed sodium hydride (1.1 equivalents), add the anhydrous solvent (e.g., THF or DMF).
-
While stirring, add the indole (1.0 equivalent) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.[6] The formation of a turbid solution indicates the generation of the sodium indolide.[6]
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., benzyl chloride, 1.0-1.2 equivalents) dropwise to the stirred suspension of the sodium indolide.[5][6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).[6] For less reactive alkylating agents, gentle heating may be required.[3]
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench any unreacted sodium hydride by the slow, dropwise addition of isopropanol or ethanol.
-
Slowly add water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash successively with water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the N-alkylated indole.[5]
Visualizations
Caption: Workflow for the N-alkylation of indoles using sodium hydride.
This document provides a comprehensive overview and a practical guide for performing the N-alkylation of indoles with sodium hydride. Researchers should always adhere to strict safety protocols when handling pyrophoric reagents like sodium hydride. The provided protocol can be adapted for various indole substrates and alkylating agents with appropriate optimization of reaction conditions.
References
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. nj.gov [nj.gov]
- 9. The correct use of sodium hydride and precautions-Chemwin [en.888chem.com]
Application Notes & Protocols: Enantioselective Catalytic Synthesis of N-Alkylated Indoles
Introduction: The Significance of Chiral N-Alkylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a vast number of natural products and FDA-approved drugs.[1][2] Among the diverse array of functionalized indoles, those bearing a chiral center at the N1-position are of paramount importance.[3] These N-alkylated indoles are key structural motifs in numerous biologically active compounds. However, the direct and stereoselective functionalization of the indole nitrogen presents a significant synthetic challenge. The inherent nucleophilicity of the C3 position is approximately 10¹³ times greater than that of the nitrogen atom, leading to a strong preference for C3-alkylation.[3] This guide provides an in-depth exploration of modern catalytic strategies that overcome this challenge, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Strategic Overview: Navigating the Challenges of Enantioselective N-Alkylation
The development of robust methods for the enantioselective N-alkylation of indoles has been a focal point of contemporary organic synthesis. The primary strategies can be broadly categorized into direct catalytic methods, which functionalize the indole core itself, and indirect methods that utilize indole precursors to circumvent regioselectivity issues.[3][4]
Here, we will delve into the most impactful of these strategies:
-
Transition-Metal Catalysis: Leveraging the versatility of metals like palladium, copper, and iridium to achieve high enantioselectivity.
-
Organocatalysis: Utilizing small organic molecules as catalysts to create a chiral environment for the reaction.
-
Indirect Synthesis via Indole Precursors: A powerful approach that involves the asymmetric alkylation of indolines or isatins, followed by a final transformation to the desired indole.
Transition-Metal Catalysis: Precision and Power
Transition metal catalysis stands as a highly effective method for constructing chiral compounds.[3] In the context of indole N-alkylation, several metals have proven to be particularly adept.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a cornerstone of modern asymmetric synthesis. Its application to indoles, however, requires careful control to favor N- over C3-alkylation.[5] The reaction typically involves the formation of a π-allyl palladium intermediate from an allylic electrophile (e.g., acetate or carbonate), which is then attacked by the indole nitrogen. The enantioselectivity is dictated by the chiral ligand coordinated to the palladium center.
Causality of Experimental Choices:
-
Ligand Selection: The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as chiral ferrocenyl P/S ligands, Sulfur-MOP, and bis(sulfoxide) phosphine (BiSO-P) ligands have demonstrated excellent performance.[5][6][7] The ligand's structure creates a chiral pocket around the metal center, influencing the facial selectivity of the nucleophilic attack. For instance, the BiSO-P ligand is proposed to interact with the indole N-H via hydrogen bonding, promoting the reaction and enhancing selectivity.[7]
-
Leaving Group: Allylic carbonates are often more effective substrates than allylic acetates for this transformation.[5]
-
Solvent and Base: The reaction conditions, including the choice of solvent (e.g., CH₃CN, CH₂Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃), are optimized to ensure smooth catalysis and prevent catalyst deactivation.[5][6]
Experimental Workflow: Palladium-Catalyzed AAA
Caption: General workflow for Pd-catalyzed enantioselective allylic alkylation of indoles.
Copper-Hydride Catalysis: A Paradigm Shift with Ligand-Controlled Regioselectivity
A significant breakthrough in indole alkylation is the use of copper-hydride (CuH) catalysis, which employs a polarity reversal (umpolung) strategy.[8][9] Instead of using the indole as a nucleophile, this method utilizes electrophilic N-(benzoyloxy)indole derivatives.[8] This approach not only facilitates N-alkylation but also allows for a remarkable ligand-controlled regiodivergence, providing access to either N- or C3-alkylated products with high selectivity.[8][9][10]
Causality of Experimental Choices:
-
Ligand is Key: The regioselectivity is entirely governed by the choice of the chiral phosphine ligand.[8]
-
Electrophilic Indole: The use of N-(benzoyloxy)indoles as electrophiles is crucial for the success of this polarity reversal strategy.[8]
Catalytic Cycle: CuH-Catalyzed N-Alkylation
Caption: Simplified catalytic cycle for CuH-catalyzed N-alkylation of electrophilic indoles.
Data Summary: Transition-Metal Catalyzed N-Alkylation
| Catalyst System | Electrophile | Typical Yield | Typical ee | Reference |
| [Pd(η³-C₃H₅)Cl]₂ / Chiral Ferrocenyl P/S Ligand | Allyl Acetate | 74% | 95% | [5] |
| [Pd(η³-C₃H₅)Cl]₂ / Sulfur-MOP Ligand | Allyl Acetate | 90% | 95% | [6] |
| Cu(OAc)₂ / (R)-DTBM-SEGPHOS / Silane | Alkenes | 63% | >99% | [10] |
| [Ir(COD)Cl]₂ / Phosphoramidite Ligand | Allyl Carbonate | 43-55% | 85-88% | [11] |
Organocatalysis: Metal-Free Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals.[3] Chiral Brønsted acids and Lewis bases are commonly employed to activate substrates towards nucleophilic attack by the indole nitrogen.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) are highly effective catalysts for the N-alkylation of indoles with electrophiles such as in situ generated N-acyl imines or para-aza-quinone methides.[3] The CPA acts as a bifunctional catalyst, activating the electrophile via hydrogen bonding while its chiral backbone controls the stereochemical outcome.[3]
Causality of Experimental Choices:
-
Catalyst Structure: The steric bulk of the 3,3'-substituents on the BINOL-derived phosphoric acid is crucial. Bulky groups like bismesityl create a well-defined chiral pocket, leading to high enantioselectivity.[3]
-
Electrophile Choice: The reaction is highly effective with electrophiles that can be readily activated by the Brønsted acid, such as hydroxy isoindolinones (which form N-acyl imines) or N-protected p-aminobenzylic alcohols.[3]
Amine Catalysis
Chiral secondary amines, such as prolinol derivatives or imidazolidinones, can catalyze the N-alkylation of indoles with α,β-unsaturated aldehydes (enals).[12][13][14] The amine catalyst reversibly forms a chiral iminium ion with the enal, lowering its LUMO and activating it for conjugate addition by the indole.[2][13]
Mechanism: Iminium Ion Catalysis
Caption: Catalytic cycle for the enantioselective N-alkylation of indoles via iminium activation.
Indirect Methodologies: Alkylation of Indole Precursors
To overcome the inherent C3-selectivity of the indole nucleus, indirect methods involving the N-alkylation of indole precursors, such as isatins or indolines, have been developed.[3] These precursors are subsequently converted to the target N-alkylated indoles.
N-Alkylation of Isatins followed by Reduction
An elegant indirect approach involves the enantioselective N-alkylation of isatin derivatives, which can then be reduced to the corresponding N-alkylated indoles.[12][15] For example, the conjugate addition of protected isatins to enals, catalyzed by a prolinol-derived organocatalyst, proceeds with high yields and excellent enantioselectivities.[3][12]
Causality of Experimental Choices:
-
Isatin Protection: The isatin is often protected as a 3-ketal to prevent side reactions at the C3-carbonyl group.[12]
-
Reduction Step: The N-alkylated isatin is readily converted to the N-alkylated indole using a reducing agent like borane (BH₃).[12] This two-step sequence provides a reliable entry to chiral N-alkylated indoles that might be difficult to access directly.
Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Indole
This protocol is adapted from the work of Chan and co-workers.[5]
Materials:
-
Indole (0.2 mmol, 1.0 equiv)
-
1,3-Diphenyl-2-propenyl acetate (1.2 equiv)
-
[Pd(η³-C₃H₅)Cl]₂ (2.5 mol%)
-
Chiral Ferrocenyl P/S Ligand L8 (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous (2.0 mL)
-
Schlenk tube, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral ligand L8 (5 mol%).
-
Add anhydrous CH₃CN (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the indole (1.0 equiv), 1,3-diphenyl-2-propenyl acetate (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the remaining anhydrous CH₃CN (1.0 mL).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-alkylated indole.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Organocatalytic N-Alkylation of Isatin Ketal (Indirect Method)
This protocol is adapted from the work of Lu and co-workers.[3][12]
Materials:
-
Isatin 3-ketal (0.2 mmol, 1.0 equiv)
-
(E)-Cinnamaldehyde (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (prolinol catalyst, 20 mol%)
-
Benzoic Acid (20 mol%)
-
Toluene, anhydrous (1.0 mL)
-
Vial with screw cap, magnetic stirrer
Procedure:
-
To a vial, add the isatin 3-ketal (1.0 equiv), the prolinol catalyst (20 mol%), and benzoic acid (20 mol%).
-
Add anhydrous toluene (1.0 mL) followed by (E)-cinnamaldehyde (1.2 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for the time indicated by reaction monitoring (typically 24-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain the N-alkylated isatin ketal.
-
Deprotection and Reduction: a. Dissolve the purified N-alkylated isatin ketal in tetrahydrofuran (THF). b. Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) or a similar reducing agent. c. Stir at the appropriate temperature until the reduction is complete (monitor by TLC). d. Carefully quench the reaction with methanol, then concentrate. e. Purify the residue by flash column chromatography to yield the final chiral N-alkylated indole.
Conclusion and Future Outlook
The enantioselective catalytic synthesis of N-alkylated indoles has witnessed remarkable progress, with a diverse toolbox of methodologies now available to synthetic chemists. Transition-metal catalysis, particularly with palladium and copper, offers high efficiency and, in the case of copper, unprecedented control over regioselectivity.[5][8] Concurrently, organocatalysis provides a valuable metal-free alternative, leveraging chiral Brønsted acids and amines to achieve excellent stereocontrol.[3] Indirect methods, starting from precursors like isatins, remain a robust strategy for circumventing the inherent challenge of N- vs. C3-selectivity.[12]
Future research will likely focus on expanding the substrate scope, developing more sustainable catalysts with lower loadings, and applying these methods to the synthesis of complex, biologically active molecules. The continued exploration of novel catalytic systems and mechanistic pathways will undoubtedly unlock even more efficient and selective routes to this important class of chiral heterocycles.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. The indole scaffold is a ubiquitous motif in pharmaceuticals and natural products, making efficient synthetic routes to its derivatives highly valuable in drug discovery and development. The featured method is a palladium-catalyzed intramolecular oxidative coupling, which offers a robust and efficient means to access these important compounds.
Application Notes
The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. The 2-methyl-1H-indole-3-carboxylate core is a key structural component in a variety of biologically active molecules. Traditional methods for indole synthesis, such as the Fischer, Bartoli, or Julia syntheses, while foundational, can sometimes be limited by harsh reaction conditions or a narrow substrate scope.[1]
Palladium-catalyzed cross-coupling reactions have emerged as highly versatile and powerful tools for the formation of C-N and C-C bonds, enabling the construction of complex heterocyclic systems like indoles under milder conditions.[1][2] Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings have all been successfully applied to the synthesis of indole derivatives.[3][4][5][6][7][8][9][10][11][12]
The protocol detailed below focuses on a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. This approach is notable for its efficiency, high yields, and the use of microwave irradiation to significantly reduce reaction times.[1][13] The reaction demonstrates good tolerance to a variety of functional groups on the aniline precursor, allowing for the synthesis of a library of substituted 2-methyl-1H-indole-3-carboxylates.[1] This versatility is crucial for structure-activity relationship (SAR) studies in drug development.
The use of a palladium acetate catalyst in conjunction with a copper(II) acetate oxidant is key to the transformation.[1] The reaction proceeds via the formation of N-aryl enamine intermediates from commercially available anilines, which then undergo palladium-catalyzed oxidative cyclization to yield the desired indole products.[1] This method provides a significant improvement over conventional heating, offering yields greater than 90% in a fraction of the time.[1]
Experimental Workflow
The overall experimental workflow for the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates is depicted below. The process begins with the synthesis of N-aryl enamine derivatives from substituted anilines, followed by the key microwave-assisted palladium-catalyzed oxidative cyclization to afford the final indole products.
Figure 1. General workflow for the synthesis of 2-methyl-1H-indole-3-carboxylates.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Enamine Derivatives
This protocol describes the synthesis of the N-aryl enamine intermediates from various substituted anilines.
Materials:
-
Substituted aniline (1.0 eq)
-
Methyl acetoacetate (1.1 eq)
-
Toluene
-
Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of the appropriately substituted aniline (1.0 eq) and methyl acetoacetate (1.1 eq) in toluene is refluxed with azeotropic removal of water using a Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-aryl enamine.
-
The crude product is typically used in the next step without further purification.
Protocol 2: Microwave-Assisted Palladium-Catalyzed Oxidative Cyclization
This protocol details the conversion of the N-aryl enamine intermediates into the final 2-methyl-1H-indole-3-carboxylate products using microwave irradiation.[1]
Materials:
-
N-aryl enamine intermediate (1.0 eq, 0.16 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq, 0.016 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 eq, 0.16 mmol)
-
Potassium carbonate (K₂CO₃, 2.5 eq, 0.40 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave reaction vessel
-
Argon atmosphere
Procedure:
-
In a microwave reaction vessel, the N-aryl enamine intermediate (30.5 mg, 0.16 mmol), palladium acetate (3.6 mg, 0.016 mmol), copper acetate (29.1 mg, 0.16 mmol), and potassium carbonate (55.3 mg, 0.40 mmol) are combined.[1]
-
Anhydrous DMF (2 mL) is added, and the vessel is sealed and placed under an argon atmosphere.[1]
-
The resulting mixture is stirred and irradiated in a microwave reactor at 60 °C.[1]
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography or semi-preparative HPLC to afford the desired 2-methyl-1H-indole-3-carboxylate derivative.[1]
Data Presentation
The efficiency of the microwave-assisted palladium-catalyzed cyclization was optimized and compared to conventional heating methods.
Table 1: Optimization of Reaction Conditions for Methyl 2-methyl-1H-indole-3-carboxylate (20) Synthesis [1][13]
| Entry | Catalyst (mol%) | Oxidant (eq) | Base (eq) | Solvent | Method | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (3) | K₂CO₃ (3) | DMF | Conventional | 80 | 3 | 72 |
| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | Microwave | 60 | 0.5 | >99 |
| 3 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | Conventional | 80 | 18 | 85 |
| 4 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | Microwave | 60 | 1 | 19 |
Table 2: Synthesis of Substituted 2-Methyl-1H-indole-3-carboxylate Derivatives via Microwave-Assisted Cyclization [1]
| Product | Substituent on Aniline | Yield (%) |
| 20 | H | >99 |
| 21 | 4-OPh | 92 |
| 22 | 4-Br | 94 |
| 23 | Naphthyl | 90 |
| 24 | 3-Cl | 95 |
| 25 | 3-CH₃ | 91 |
| 26 | 3-NO₂ | 93 |
| 27 | 3,5-di-CH₃ | 96 |
| 28 | 4-Cl | 92 |
The data clearly demonstrates the superiority of the microwave-assisted protocol, providing excellent yields in significantly shorter reaction times. The method is robust and accommodates a range of electron-donating and electron-withdrawing substituents on the aniline ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Dimethyl-1H-indole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in material science due to their unique electronic and photophysical properties.[1][2] The indole scaffold, being an electron-rich aromatic system, serves as an excellent building block for various organic functional materials. While research has broadly explored the potential of many indole derivatives, this document focuses on the prospective role of 2,6-Dimethyl-1H-indole in material science applications.
The introduction of methyl groups at the 2 and 6 positions of the indole ring is anticipated to influence its electronic properties, solubility, and solid-state packing, which are critical parameters for applications in organic electronics and sensor technology. The electron-donating nature of the methyl groups can enhance the highest occupied molecular orbital (HOMO) energy level, potentially improving hole injection and transport in organic semiconductor devices.[1] Furthermore, the substitution pattern can affect the intermolecular interactions, thereby influencing thin-film morphology and device performance.
These application notes provide a comprehensive overview of the potential uses of this compound in material science, drawing parallels from closely related and well-studied indole derivatives. Detailed experimental protocols are provided as a foundational guide for researchers to explore the synthesis of this compound-based materials and their integration into functional devices.
Potential Applications in Material Science
Organic Light-Emitting Diodes (OLEDs)
Indole derivatives have been successfully employed as host materials, hole-transporting materials (HTMs), and emitters in OLEDs.[2] The high thermal and electrochemical stability of the indole core, coupled with its tunable electronic properties, makes it an attractive candidate for high-performance OLEDs.
This compound could be a valuable precursor for synthesizing novel materials for OLEDs. Its derivatives could potentially be utilized as:
-
Hole-Transporting Layers (HTLs): The electron-rich nature of the dimethyl-indole core is expected to facilitate efficient hole transport.
-
Host Materials: By functionalizing the indole nitrogen or other positions, it is possible to create molecules with high triplet energy, suitable for hosting phosphorescent emitters.
-
Blue Emitters: Indole-based molecules have shown promise as blue-light emitters due to their wide bandgap.[3]
Organic Field-Effect Transistors (OFETs)
The ordered packing of molecules in the solid state is crucial for achieving high charge carrier mobility in OFETs.[4] The substitution on the indole ring can significantly influence this packing. While specific studies on this compound for OFETs are not yet prevalent, the general class of indole-based materials has demonstrated potential as organic semiconductors.[1] The methyl groups in this compound may enhance solubility, allowing for solution-processing of thin films, which is a significant advantage for low-cost device fabrication.
Organic Sensors
The indole nucleus can act as a recognition motif for various analytes.[5] Functionalization of the indole ring can lead to chemosensors that exhibit changes in their photophysical or electrochemical properties upon binding with specific ions or molecules. Polymers and small molecules incorporating the this compound unit could be explored for the development of fluorescent or colorimetric sensors.
Quantitative Data of Related Indole Derivatives
| Application Area | Indole Derivative Type | Key Performance Metric | Value | Reference |
| OLEDs | Poly(N-arylene diindolylmethane) | Fluorescence Quantum Yield | 21.6% | [3] |
| Indolo[2,3-b]indole-based TADF emitter | External Quantum Efficiency | 19.2% | ResearchGate | |
| OFETs | Triindole derivative | Charge Carrier Mobility | 0.001-0.006 cm²/Vs | [1] |
| Polymers | Poly(N-arylene diindolylmethane) | Decomposition Temperature (T5%) | ≥ 377 °C | [3] |
| Indole-based poly(ether sulfone)s | Glass Transition Temperature (Tg) | > 245 °C | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of functional materials based on an indole core, which can be adapted for This compound .
Protocol 1: Synthesis of an Indole-Containing Polymer via Catalyst-Free C-N Coupling Polycondensation
This protocol describes the synthesis of a poly(N-arylene diindolylmethane) derivative, a type of polymer that can be adapted using a this compound based monomer.[3]
Materials:
-
3,3'-bis(2,6-dimethyl-1H-indolyl)methane (monomer, to be synthesized)
-
Activated difluoro monomer (e.g., 4,4'-difluorobenzophenone)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Methanol
-
Standard glassware for organic synthesis under inert atmosphere
-
Argon or Nitrogen gas supply
-
Magnetic stirrer with heating plate
Procedure:
-
Monomer Synthesis: Synthesize 3,3'-bis(2,6-dimethyl-1H-indolyl)methane by reacting this compound with formaldehyde in the presence of an acid catalyst. Purify the product by recrystallization or column chromatography.
-
Polymerization Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add the synthesized diindolylmethane monomer (1.0 mmol), the activated difluoro monomer (1.0 mmol), and anhydrous K₂CO₃ (2.2 mmol).
-
Solvent Addition: Add anhydrous DMAc (5 mL) and toluene (3 mL) to the flask.
-
Reaction: Heat the reaction mixture to 160°C and stir vigorously under a gentle flow of argon. The progress of the polymerization can be monitored by the increase in viscosity of the solution. The reaction is typically carried out for 12-24 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.
Characterization: The resulting polymer can be characterized by ¹H NMR, FTIR, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET using a solution-processable indole-based semiconductor.
Materials:
-
Polymerized or small molecule semiconductor based on this compound
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (as the gate and dielectric)
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol, deionized water)
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Dielectric Surface Treatment (Optional): To improve the interface properties, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Semiconductor Film Deposition:
-
Prepare a solution of the this compound-based semiconductor in a suitable organic solvent (e.g., 5 mg/mL).
-
Deposit a thin film of the semiconductor onto the cleaned substrate using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
-
Electrode Deposition:
-
Using a shadow mask to define the source and drain electrodes, deposit a 50 nm thick layer of gold (Au) by thermal evaporation. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Calculate key parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the electrical characteristics.
-
Visualizations
Synthesis Workflow for a Functionalized Indole Polymer
References
Application Notes and Protocols for the Fischer Indolization Method in the Synthesis of 1,2,3-Trisubstituted Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1,2,3-trisubstituted indoles utilizing the Fischer indolization reaction. This powerful method offers a versatile and efficient pathway to construct the indole core, a privileged scaffold in numerous natural products and pharmacologically active compounds. The protocols outlined below are designed to be adaptable for a wide range of substrates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and development.
Introduction
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1] For the synthesis of 1,2,3-trisubstituted indoles, an N-substituted arylhydrazine is reacted with an unsymmetrical ketone. This can be achieved through a traditional two-step process involving the initial formation and isolation of the 2,3-disubstituted indole followed by N-alkylation, or more efficiently, through a one-pot, three-component reaction.[2][3] The latter approach, which is the primary focus of these notes, offers significant advantages in terms of operational simplicity, reduced reaction times, and often improved overall yields.[3]
Reaction Mechanism and Signaling Pathway
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from the arylhydrazine and the ketone.[4] Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[5][5]-sigmatropic rearrangement.[6] This is followed by rearomatization, intramolecular cyclization, and the elimination of ammonia to yield the final indole product.[4]
Caption: General mechanism of the Fischer Indole Synthesis for 1,2,3-trisubstituted indoles.
Experimental Protocols
One-Pot, Three-Component Synthesis of 1,2,3-Trisubstituted Indoles[3]
This protocol describes a rapid and efficient one-pot synthesis of 1,2,3-trisubstituted indoles via a Fischer indolization–N-alkylation sequence. The reaction is often amenable to microwave heating, which can significantly reduce reaction times.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq.)
-
Ketone (1.05 eq.)
-
Alkyl halide (1.05 - 2.5 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Microwave reactor (optional)
General Procedure:
-
Fischer Indolization: To a microwave tube, add the arylhydrazine hydrochloride (1.0 eq.) and the ketone (1.05 eq.). If the arylhydrazine is a free base, an acid catalyst such as p-toluenesulfonic acid (PTSA) can be added.
-
Microwave Irradiation (Optional): If using a microwave reactor, irradiate the mixture at a specified temperature (e.g., 150 °C) for a short duration (e.g., 10 minutes).
-
N-Alkylation: After cooling the reaction mixture to room temperature, add anhydrous solvent (e.g., THF) followed by sodium hydride (2.5 eq.). Stir the mixture for 5 minutes.
-
Add the alkyl halide (1.05 - 2.5 eq.) and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-trisubstituted indole.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 1,2,3-trisubstituted indoles.
Data Presentation: Synthesis of Various 1,2,3-Trisubstituted Indoles[7]
The following table summarizes the results of the one-pot, three-component synthesis for a variety of substrates.
| Entry | Arylhydrazine | Ketone | Alkyl Halide | Product | Time (min) | Yield (%) |
| 1 | Phenylhydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethyl-1H-indole | 15 | 85 |
| 2 | Phenylhydrazine HCl | 2-Pentanone | Benzyl bromide | 1-Benzyl-3-ethyl-2-methyl-1H-indole | 15 | 82 |
| 3 | Phenylhydrazine HCl | 3-Pentanone | Benzyl bromide | 1-Benzyl-2-ethyl-3-methyl-1H-indole | 15 | 79 |
| 4 | p-Tolylhydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3,5-trimethyl-1H-indole | 15 | 88 |
| 5 | (4-Methoxyphenyl)hydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-5-methoxy-2,3-dimethyl-1H-indole | 15 | 81 |
| 6 | (4-Chlorophenyl)hydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-5-chloro-2,3-dimethyl-1H-indole | 15 | 75 |
| 7 | 1-Naphthylhydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethylbenzo[g]indole | 15 | 78 |
| 8 | Phenylhydrazine HCl | 2-Pentanone | Iodomethane | 3-Ethyl-1,2-dimethylindole | 15 | 76 |
Two-Step Synthesis: Fischer Indolization followed by N-Alkylation[5]
This traditional approach can be advantageous when the one-pot method is not suitable or for the synthesis of a library of N-substituted analogs from a common 2,3-disubstituted indole intermediate.
Step 1: Fischer Indolization to form 2,3-Disubstituted Indole
Materials:
-
Arylhydrazine hydrochloride (1.0 eq.)
-
Ketone (1.05 eq.)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride and the ketone in the chosen solvent and acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation of the 2,3-Disubstituted Indole
Materials:
-
2,3-Disubstituted indole (1.0 eq.)
-
Base (e.g., sodium hydride, potassium hydroxide)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq.)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2,3-disubstituted indole in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Conclusion
The Fischer indolization reaction is a robust and highly versatile method for the synthesis of 1,2,3-trisubstituted indoles. The one-pot, three-component protocol, in particular, offers a rapid and efficient route to a diverse range of these valuable compounds. The detailed protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel indole derivatives for biological evaluation. The adaptability of these methods allows for extensive exploration of the chemical space around the indole scaffold, facilitating the development of new therapeutic agents.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Analysis of Nitro Indole Derivatives by MALDI Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the sensitive detection of a wide range of biomolecules and synthetic compounds. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. Recently, nitro indole derivatives have emerged as a novel class of dual-polarity matrices, demonstrating enhanced performance for the analysis of diverse analytes including lipids, peptides, proteins, and environmental contaminants.[1][2][3][4] This application note provides a detailed overview and protocols for the use of nitro indole derivatives as matrices in MALDI mass spectrometry.
A recent study introduced five nitro indole (NI) derivatives as superior MALDI matrices: 3-methyl-4-nitro-1H-indole (3,4-MNI), 3-methyl-6-nitro-1H-indole (3,6-MNI), 2,3-dimethyl-4-nitro-1H-indole (2,3,4-DMNI), 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI), and 4-nitro-1H-indole (4-NI).[2][3] These matrices have been shown to be effective in both positive and negative ionization modes, offering higher sensitivity and reduced ion suppression compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA).[1][2][3][5]
Key Advantages of Nitro Indole Matrices
-
Dual-Polarity Detection: Efficiently produces both positive and negative ions, allowing for comprehensive analysis of complex mixtures in a single experiment.[2][3]
-
Broad Applicability: Suitable for a wide range of analytes including lipids, peptides, proteins, glycans, and small molecules like perfluorooctanesulfonic acid (PFOS).[2][3][4]
-
Enhanced Sensitivity: Demonstrates superior sensitivity and lower limits of detection for various compounds compared to commonly used matrices.[1][5]
-
Reduced Ion Suppression: Improves the detection of analytes in complex mixtures by minimizing interference from other components.[2][3]
Quantitative Analysis
Nitro indole derivatives have proven effective for quantitative analysis. For instance, 3,4-MNI was successfully used for the quantitative analysis of PFOS in tap water with a limit of quantitation (LOQ) of 0.5 ppb and in MQ water with an LOQ of 0.05 ppb, showing accuracy and precision within 5%.[2][3]
Table 1: Performance Comparison of 3,4-MNI Matrix for PFOS Analysis
| Parameter | Tap Water | MQ Water |
| Limit of Quantitation (LOQ) | 0.5 ppb | 0.05 ppb |
| Accuracy | Within 5% | Within 5% |
| Precision | Within 5% | Within 5% |
Experimental Workflow
The general workflow for using nitro indole derivatives as MALDI matrices is outlined below.
Caption: General experimental workflow for MALDI-MS analysis using nitro indole matrices.
Protocols
Materials and Reagents
-
Nitro Indole Derivatives (e.g., 3,4-MNI, 2,3,6-DMNI)
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q (MQ) water or equivalent high-purity water
-
Trifluoroacetic acid (TFA) (optional, for peptide/protein analysis)
-
Analytes of interest
-
MALDI target plates (e.g., Bruker AnchorChip or ground steel)
Protocol 1: General Sample Preparation using Dried Droplet Method
This protocol is suitable for a wide range of analytes, including lipids, peptides, and small molecules.
-
Matrix Solution Preparation: Prepare a 5-50 mM solution of the desired nitro indole matrix in a suitable solvent. A common solvent system is 50:50 (v/v) acetonitrile/water. For peptide and protein analysis, 0.1% TFA can be added to the solvent mixture.
-
Analyte Solution Preparation: Dissolve the analyte in a solvent that is miscible with the matrix solution. The concentration will depend on the analyte and the expected sensitivity, but typically ranges from fmol to pmol per µL.
-
Mixing: Mix the analyte solution and the matrix solution in a 1:1 volume ratio.
-
Spotting: Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.
-
Analysis: Insert the target plate into the MALDI mass spectrometer and acquire data in the desired ionization mode.
Protocol 2: Thin Film Deposition for MALDI Imaging
This method is particularly useful for MALDI imaging of tissue sections. 2,3,6-DMNI has been identified as a superior matrix for this application.[2][3]
-
Tissue Section Preparation: Mount the tissue section onto a conductive MALDI target slide.
-
Matrix Application by Sublimation:
-
Place the nitro indole matrix (e.g., 2,3,6-DMNI) in a sublimation apparatus.
-
Place the target slide with the tissue section in the sublimation chamber.
-
Apply a vacuum and heat the matrix to induce sublimation, depositing a thin, even layer of matrix onto the tissue.
-
-
Analysis: Introduce the target slide into a high-vacuum MALDI instrument for imaging mass spectrometry.
MALDI-TOF MS Instrument Settings (Example)
The following are example starting parameters. Optimal settings may vary depending on the instrument and analyte.
-
Ionization Mode: Positive and/or Negative Reflector
-
Laser: 355 nm Nd:YAG laser
-
Laser Fluence: Adjust for optimal signal-to-noise ratio, minimizing fragmentation.
-
Mass Range: Set according to the expected m/z of the analytes.
-
Calibration: Calibrate the instrument using an appropriate standard for the chosen mass range.
Conclusion
Nitro indole derivatives represent a significant advancement in MALDI matrix technology. Their ability to act as efficient dual-polarity matrices for a broad range of compounds, coupled with enhanced sensitivity and reduced ion suppression, makes them a valuable tool for researchers in various fields, including proteomics, lipidomics, and environmental analysis. The protocols provided herein offer a starting point for the successful application of these novel matrices in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uab.flintbox.com [uab.flintbox.com]
- 5. Mini Review: Highlight of Recent Advances and Applications of MALDI Mass Spectrometry Imaging in 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of indoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during indole N-alkylation experiments and offers potential solutions in a question-and-answer format.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position of the indole ring.[1] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[1][3]
-
Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][4] Conversely, using a different ligand, such as Ph-BPE, can steer the reaction towards C3-alkylation.[1][4] Iron catalysts can also be used to achieve N-alkylation by starting with an indoline derivative followed by oxidation.[1]
-
Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[1]
Q2: My reaction is producing dialkylated products. How can I prevent this?
A2: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]
-
Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[1]
-
Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]
Q3: The indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?
A3: For substrates with sensitive functional groups, milder reaction conditions are necessary.
-
Mild Bases: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective, often requiring slightly higher temperatures or longer reaction times.[1]
-
Catalytic Methods: As mentioned, various catalytic systems (e.g., based on copper, palladium, iridium, or zinc) can promote N-alkylation under milder conditions.[5][6][7] For example, a copper-catalyzed method using N-tosylhydrazones as alkylating agents proceeds in the presence of potassium hydroxide.[5]
-
Phase-Transfer Catalysis: This method can be employed to carry out the reaction under milder, biphasic conditions.
Q4: My N-alkylation reaction is sluggish or not proceeding to completion. What can I do to improve the yield?
A4: Low reactivity can be due to several factors.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can quench the strong bases typically used. Flame-drying glassware and using anhydrous solvents is crucial.[8]
-
Reagent Purity: Verify the purity and activity of your reagents, especially the base (e.g., NaH) and the alkylating agent.
-
Activation of Alkylating Agent: If using a less reactive alkyl halide (e.g., alkyl chloride or bromide), adding a catalytic amount of an iodide salt (e.g., KI or NaI) can facilitate the reaction through in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF and THF are generally effective for reactions involving strong bases.[1][2] In some catalytic systems, other solvents like dioxane or toluene may be optimal.[5][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for indole N-alkylation and how do I choose one?
A1: The choice of base is critical for successful N-alkylation.
-
Strong Bases: Sodium hydride (NaH), potassium hydride (KH), and lithium diisopropylamide (LDA) are commonly used for complete deprotonation of the indole nitrogen, leading to high yields of the N-alkylated product. NaH is a popular choice due to its effectiveness and commercial availability.[1][2][8]
-
Milder Bases: For sensitive substrates, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are suitable alternatives.[5][10]
-
Organic Bases: Non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO can also be used.[1]
The selection depends on the substrate's functional group tolerance and the reactivity of the alkylating agent. For robust substrates, strong bases are generally preferred for high efficiency.
Q2: What is the role of a protecting group in indole synthesis, and when should I use one for N-alkylation?
A2: Protecting groups are used to temporarily block a reactive site in a molecule to prevent unwanted side reactions. In the context of indole N-alkylation, a protecting group might be used on another functional group within the indole-containing molecule to prevent it from reacting with the base or alkylating agent. For example, if an indole also contains a primary or secondary amine, that amine should be protected before performing the N-alkylation of the indole ring.[11] Common protecting groups for amines that are stable to basic N-alkylation conditions include the tert-butoxycarbonyl (Boc) group.[11]
Q3: Can I use microwave irradiation to accelerate my indole N-alkylation reaction?
A3: Yes, microwave irradiation can be a valuable tool to enhance the rates of indole N-alkylation reactions. It can significantly reduce reaction times, and in some cases, improve yields and regioselectivity.[3][12]
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole N-Alkylation
| Catalyst/Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | Alkyl Halide | DMF | 0 to RT | 2-24 | High | [2][8] |
| CuI (10 mol%) / P(p-tolyl)₃ | N-Tosylhydrazone | Dioxane | 100 | 12 | Moderate to Good | [5] |
| In(OTf)₃ (10 mol%) | p-Quinone Methide | THF | RT | 12 | 90 | [9] |
| Fe-1 (5 mol%) / Me₃NO | Alcohol | TFE | 110 | 18 | 31-99 | [13] |
| Zn-ProPhenol L1 | Aldimine | THF | RT | 12 | up to 86 | [7] |
| NaH | Benzyl Bromide | DMF | 80 | <0.25 | 91 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride [2][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 eq.) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Alkylation of Indoles with N-Tosylhydrazones [5]
-
Reaction Setup: In a dry reaction tube, mix the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).
-
Solvent Addition: Add dioxane (to achieve the desired concentration).
-
Reaction Conditions: Stir the mixture at 100 °C under an argon atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add ethyl acetate and ammonia solution, and separate the layers.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: General workflow for the N-alkylation of indoles.
Caption: Troubleshooting workflow for low N-selectivity in indole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 13. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Dimethyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethyl-1H-indole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, which is a common route.
Q1: My Fischer indole synthesis of this compound is resulting in very low yields. What are the common causes and how can I resolve this?
Low yields in this specific synthesis are often attributed to the steric hindrance imposed by the two methyl groups on the phenylhydrazine ring. This hindrance can impede the key[1][1]-sigmatropic rearrangement step.[2] Other factors include suboptimal reaction conditions and reagent quality.
Potential Solutions:
-
Use of Hydrazine Salt: Employing the hydrochloride salt of 2,6-dimethylphenylhydrazine can improve yields and minimize general decomposition in the reaction mixture.[3]
-
Catalyst Optimization: The choice of acid catalyst is critical. While strong Brønsted acids (H₂SO₄, HCl) or polyphosphoric acid (PPA) are common, they can cause degradation with sensitive substrates.[2] Consider screening various Lewis acids, which often provide milder reaction conditions. Boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂) are effective alternatives.[2][4][5]
-
Temperature and Time: Carefully optimize the reaction temperature. While heat is required, excessive temperatures can lead to tar formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could degrade the product.[6]
-
Reagent Purity: Ensure the 2,6-dimethylphenylhydrazine and the carbonyl compound are pure. Impurities in the hydrazine starting material can inhibit the reaction.[6]
Q2: I am observing significant tar formation and multiple byproducts in my reaction. How can this be minimized?
The formation of tar and byproducts is a common issue in Fischer indole synthesis, especially under harsh acidic conditions and at high temperatures.
Potential Solutions:
-
Milder Acid Catalysis: Switch from strong, corrosive acids like H₂SO₄ or PPA to milder options. Acetic acid can serve as both a solvent and a catalyst and may reduce byproduct formation.[6] Lewis acids like ZnCl₂ or BF₃·OEt₂ are also recommended.[5]
-
One-Pot Procedure: To avoid the decomposition of an unstable hydrazone intermediate, consider a one-pot synthesis. In this approach, the phenylhydrazine and carbonyl compound are heated together in an acidic medium (like acetic acid) without isolating the hydrazone. This allows the hydrazone to form and cyclize in situ.[5]
-
Control Temperature: Run the reaction at the lowest temperature that allows the reaction to proceed at a reasonable rate. For some substrates, a specific optimal temperature, such as 80°C, has been found to improve the yield of the desired product over side products.[6]
Q3: The purification of the final this compound product is difficult. What are the best practices?
Purification can be challenging due to the presence of viscous, dark-colored byproducts (tars) and unreacted starting materials.
Recommended Purification Methods:
-
Column Chromatography: This is the most effective method for separating the desired indole from impurities. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.[7]
-
Recrystallization: If the crude product is a solid and can be isolated with reasonable purity, recrystallization from a suitable solvent system is an effective final purification step.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can be beneficial. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 5% HCl) to remove any unreacted basic starting materials like toluidine.[8] Subsequently, washing with a dilute base (e.g., 5% Na₂CO₃) can remove acidic byproducts.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common and potentially high-yielding methods for synthesizing this compound?
The most direct and widely used method is the Fischer indole synthesis .[2] It involves the acid-catalyzed reaction of 2,6-dimethylphenylhydrazine with an appropriate aldehyde or ketone. Despite potential yield issues due to steric hindrance, careful optimization often makes it the preferred route.
Other notable methods include:
-
Bischler-Möhlau Indole Synthesis: This method produces 2-aryl-indoles from an α-bromo-acetophenone and excess aniline.[9] While historically plagued by harsh conditions and low yields, modern modifications using microwave irradiation or different catalysts have improved its viability.[9][10]
-
Leimgruber-Batcho Indole Synthesis: This is a versatile two-step method starting from a 2-nitrotoluene. It involves the formation of an enamine, followed by reductive cyclization.[11] Improved one-pot procedures have made this method more efficient and concise.[12]
Q2: How does the steric hindrance from the 2,6-dimethylphenylhydrazine starting material specifically affect the Fischer indole synthesis?
The two methyl groups at the ortho positions of the phenylhydrazine ring create significant steric bulk. This directly impacts the critical[1][1]-sigmatropic rearrangement step of the Fischer synthesis mechanism. The bulky methyl groups can hinder the formation of the necessary transition state for the C-C bond formation, slowing down the reaction or preventing it altogether under mild conditions.[1] To overcome this, more forceful conditions (higher temperatures, stronger acids) are often required, which can unfortunately lead to increased byproduct formation and lower overall yields.
Q3: What is the role of the acid catalyst in the Fischer indole synthesis, and how does its choice impact the yield?
The acid catalyst plays a crucial role in several steps of the mechanism:[2]
-
It catalyzes the initial condensation of the phenylhydrazine and carbonyl compound to form the phenylhydrazone.
-
It promotes the tautomerization of the phenylhydrazone to the more reactive ene-hydrazine intermediate.
-
It catalyzes the final elimination of ammonia to yield the aromatic indole ring.
The choice of acid is a critical parameter for optimization.
-
Brønsted Acids (HCl, H₂SO₄, PPA): These are strong proton donors and can be very effective but may also cause substrate or product decomposition, especially with sensitive molecules.[2]
-
Lewis Acids (ZnCl₂, BF₃, AlCl₃): These coordinate with the nitrogen or oxygen atoms, facilitating the reaction through a different pathway that is often milder. For sterically hindered substrates, Lewis acids can sometimes provide higher yields by avoiding the harsh conditions associated with strong Brønsted acids.[2][4]
Q4: Are there modern, metal-catalyzed methods that are effective for synthesizing substituted indoles like this compound?
Yes, modern organometallic chemistry has introduced powerful alternatives. A key example is the Buchwald modification of the Fischer indole synthesis . This method utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ.[2] This approach is valuable because it can expand the scope of the reaction and may proceed under milder conditions than the classical acid-catalyzed method, potentially offering a better route for sterically challenging substrates.
Data Presentation
Table 1: Comparison of Common Indole Synthesis Methods
| Synthesis Method | Starting Materials | Typical Conditions | Advantages | Common Drawbacks & Challenges |
| Fischer Indole | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Atom economical, Widely applicable, Direct | Harsh conditions, Low yields with sterically hindered substrates, Potential for multiple isomers with unsymmetrical ketones.[2][13] |
| Bischler-Möhlau | α-Halo-ketone, Aniline (excess) | Heat | Forms 2-arylindoles | Requires harsh conditions (high temp), Often gives poor yields, Limited scope.[9] |
| Leimgruber-Batcho | 2-Nitrotoluene, Formamide acetal | 1. Condensation 2. Reductive cyclization (e.g., Pd/C, H₂) | High yields, Good regiocontrol, Milder than Fischer | Two-step process (though one-pot versions exist), Availability of starting nitrotoluene.[11][12] |
Table 2: Optimization Parameters for Fischer Indole Synthesis of Sterically Hindered Indoles
| Parameter | Variation / Reagent | Impact on Yield / Purity | Reference |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Effective but can cause charring and decomposition. | [5] |
| Zinc Chloride (ZnCl₂) | Common and effective Lewis acid, generally milder than PPA. | [5] | |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Can lead to high yields (up to 90% for some dimethylindoles) under relatively mild conditions. | [4] | |
| Acetic Acid | Acts as both solvent and mild catalyst, reducing byproduct formation. | [6] | |
| Hydrazine Form | Free Base | Standard starting material. | [3] |
| Hydrochloride Salt | Can improve yields and minimize decomposition for hindered substrates. | [3] | |
| Solvent | Acetic Acid | Common solvent and catalyst. | [6] |
| Ethanol | Common solvent for hydrazone formation. | [4] | |
| Benzene / Toluene | Aprotic solvent, often used with strong acid catalysts. | [3] |
Experimental Protocols
Protocol 1: Improved Fischer Indole Synthesis of 2,3,6-Trimethyl-1H-indole using a Lewis Acid Catalyst
This protocol is adapted from a high-yield procedure for a related dimethylindole and illustrates the use of a mild Lewis acid catalyst.[4] The synthesis of the title compound, this compound, would require a different carbonyl partner, such as chloroacetaldehyde dimethyl acetal, followed by subsequent reaction steps.
Materials:
-
2,6-Dimethylphenylhydrazine
-
2-Butanone (Methyl Ethyl Ketone)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Ethanol, Anhydrous
-
Sodium Bicarbonate (NaHCO₃), Saturated Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenylhydrazine (1.0 eq) and 2-butanone (1.1 eq) in anhydrous ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Carefully add boron trifluoride etherate (BF₃·OEt₂) (0.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Once the reaction is complete (typically after 2-4 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2,3,6-trimethyl-1H-indole.
Visualizations
Caption: Troubleshooting workflow for improving this compound synthesis yield.
Caption: Key mechanistic steps in the Fischer indole synthesis impacting overall yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Identification of side-products in 2,6-Dimethyl-1H-indole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-1H-indole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 2,6-dimethylphenylhydrazine and a suitable carbonyl compound, most commonly acetone, to introduce the 2-methyl group.[3]
Q2: What are the primary starting materials for the synthesis of this compound via the Fischer indole synthesis?
A2: The primary starting materials are 2,6-dimethylphenylhydrazine and acetone. The acetone serves as the source of the carbon atom at the 2-position of the indole ring.
Q3: What are the typical catalysts used in the Fischer indole synthesis of this compound?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid.[1][4] The choice of catalyst can significantly impact the reaction rate and the profile of side-products.
Troubleshooting Guide
Q4: My reaction yield is low, and I am observing a significant amount of a basic byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
A4: A common issue in the Fischer indole synthesis, particularly with electron-rich phenylhydrazines like 2,6-dimethylphenylhydrazine, is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This side reaction leads to the formation of 2,6-dimethylaniline, a basic impurity that can complicate purification.
To minimize the formation of 2,6-dimethylaniline, consider the following:
-
Catalyst Choice: Employ milder acidic conditions. While strong acids can drive the cyclization, they can also promote the N-N bond cleavage. Experimenting with Lewis acids like zinc chloride or milder Brønsted acids may improve the selectivity.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes favor the desired cyclization over the cleavage side reaction.
-
One-Pot vs. Two-Step Procedure: While often performed as a one-pot reaction, pre-forming and isolating the 2,6-dimethylphenylhydrazone of acetone before subjecting it to the acidic cyclization conditions can sometimes improve the yield of the desired indole.
Q5: I am observing several unexpected peaks in my crude product analysis (HPLC/GC-MS). What are other potential side-products?
A5: Besides 2,6-dimethylaniline, other side-products can arise from the reaction conditions:
-
Acetone Self-Condensation Products: Under acidic conditions, acetone can undergo self-condensation (aldol condensation) to form products like mesityl oxide and diacetone alcohol. These can further react to form a complex mixture of byproducts. To mitigate this, using a moderate excess of the hydrazine relative to acetone can be beneficial.
-
Incomplete Reaction: Residual starting materials, such as 2,6-dimethylphenylhydrazine or the intermediate hydrazone, may be present if the reaction has not gone to completion.
-
Oxidation Products: Indoles can be susceptible to air oxidation, especially during workup and purification, which may lead to colored impurities. It is advisable to handle the purified product under an inert atmosphere if it is to be stored for an extended period.
Q6: Are isomeric indole byproducts a concern in the synthesis of this compound?
A6: When using the symmetrical starting materials 2,6-dimethylphenylhydrazine and acetone, the formation of constitutional isomers of the indole core is not a primary concern. The symmetry of both reactants ensures that only one regioisomeric indole product, this compound, can be formed through the Fischer cyclization.
Data Presentation
Table 1: Common Side-Products in this compound Synthesis and Their Identification
| Side-Product Name | Chemical Structure | Molar Mass ( g/mol ) | Typical Analytical Signature |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | Basic impurity, identifiable by GC-MS and comparison of retention time and mass spectrum with a standard. 1H NMR will show characteristic aromatic and methyl proton signals. |
| Acetone Phenylhydrazone | C₉H₁₂N₂ | 148.21 | Intermediate that may persist with incomplete reaction. Can be observed by HPLC and LC-MS. |
| Mesityl Oxide | C₆H₁₀O | 98.14 | Result of acetone self-condensation. Can be detected by GC-MS. |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | Result of acetone self-condensation. Can be detected by GC-MS. |
Experimental Protocols
Representative Protocol for the Fischer Indole Synthesis of this compound
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scales.
-
Hydrazone Formation (Optional Two-Step):
-
In a round-bottom flask, dissolve 2,6-dimethylphenylhydrazine (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Cyclization:
-
To a round-bottom flask equipped with a reflux condenser, add the crude hydrazone (or a mixture of 2,6-dimethylphenylhydrazine and acetone).
-
Add the acid catalyst (e.g., polyphosphoric acid, 10 parts by weight, or a catalytic amount of ZnCl₂ in a suitable solvent like toluene).
-
Heat the reaction mixture to 80-120 °C (temperature to be optimized based on the catalyst and solvent).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If using polyphosphoric acid, carefully quench the reaction by pouring it onto ice-water. If using a solvent, proceed with a standard aqueous workup.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Analytical Method for Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
This method should allow for the separation of the this compound product from the more polar 2,6-dimethylaniline byproduct and less polar, non-nitrogenous impurities.
Visualizations
References
Technical Support Center: Resolving Challenges in Indole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility and instability problems encountered during indole reactions.
Frequently Asked Questions (FAQs)
Q1: My indole starting material is poorly soluble in the reaction solvent. What can I do?
A1: Poor solubility of starting materials can lead to low yields.[1] The choice of solvent is crucial and should be tailored to the specific reaction. Indole itself is only slightly soluble in water but dissolves readily in many organic solvents like ethanol, chloroform, and ethyl acetate.[2] For specific reactions, consider the following:
-
Fischer Indole Synthesis: Solvents like sulfolane or dichloromethane can be used to dilute the reaction mixture, which can be beneficial for reactions that are sluggish or prone to decomposition at high temperatures.[1] Acetic acid can also serve as both a catalyst and a solvent. For milder conditions, ethanol, methanol, or toluene are often employed.[1]
-
Alkylation Reactions: Dichloromethane (CH2Cl2) has been identified as an optimal solvent for certain alkylation reactions of indoles with epoxides.[3]
-
Microwave-Assisted Synthesis: Polar solvents are generally better at absorbing microwave energy. However, in some cases, a solvent-free approach may be more effective.[1]
If solubility remains an issue, a systematic solvent screening is recommended.
Q2: I am observing significant degradation of my indole compound during the reaction, especially under acidic conditions. How can I prevent this?
A2: Indoles are known to be unstable under a variety of conditions, particularly acidic ones.[4] This instability is due to the high electron density of the pyrrole ring, making it susceptible to electrophilic attack and polymerization. To mitigate degradation:
-
Protect the Indole Nitrogen: The most common strategy to improve stability is to protect the N-H group.[4] Electron-withdrawing protecting groups like tosyl (Ts), tert-butoxycarbonyl (Boc), or phenylsulfonyl (PhSO2) can reduce the electron density of the indole ring, making it more stable towards oxidation and acidic conditions.[5][6]
-
Control Reaction Temperature: Carefully controlling the reaction temperature can prevent decomposition. Lowering the temperature may be necessary for sensitive substrates.[7]
-
Use Milder Catalysts: If strong acids are causing degradation, consider using a milder Lewis acid or protic acid catalyst.[8]
Q3: I am getting a mixture of N-alkylation and C3-alkylation products. How can I improve the selectivity for N-alkylation?
A3: The C3 position of the indole ring is often more nucleophilic than the nitrogen, leading to competing C3-alkylation.[3] To favor N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by deprotonating the indole nitrogen and increasing its nucleophilicity.[3]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[3]
-
Catalyst Systems: Modern catalytic methods, such as those using copper hydride (CuH) with specific ligands, can provide high N-selectivity.[3]
Q4: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?
A4: Failure of the Fischer indole synthesis can be due to several factors:[9]
-
Substituent Effects: Electron-donating substituents on the phenylhydrazine can sometimes favor an alternative reaction pathway (heterolytic N-N bond cleavage) over the desired[10][10]-sigmatropic rearrangement, leading to failure.[9]
-
Inappropriate Catalyst: The choice of acid catalyst is critical. Common catalysts include zinc chloride, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH). The optimal catalyst will depend on the specific substrates.[5][8]
-
Steric Hindrance: Bulky substituents on the ketone or aldehyde can hinder the reaction.
-
Decomposition: The reaction often requires high temperatures, which can lead to decomposition of starting materials or products.
A systematic optimization of the catalyst, solvent, and temperature is often necessary for a successful Fischer indole synthesis.[5]
Troubleshooting Guides
Guide 1: Poor Yield in Fischer Indole Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inappropriate acid catalyst. | Screen different catalysts such as ZnCl₂, PPA, or p-TsOH.[5] |
| Suboptimal reaction temperature. | Systematically vary the temperature. High temperatures may be needed but can also cause decomposition.[5] | |
| Poor quality of phenylhydrazine. | Ensure the purity of the phenylhydrazine starting material. | |
| Unfavorable electronic effects. | If the arylhydrazine has strong electron-donating groups, consider a different synthetic route.[9] | |
| Formation of multiple products | Use of an unsymmetrical ketone. | This can lead to a mixture of regioisomers. Consider a different ketone or a separation strategy. |
| Side reactions due to high temperature. | Lower the reaction temperature and monitor the reaction closely by TLC. | |
| Difficulty in purification | Presence of baseline material or streaks on TLC. | This may indicate the presence of polar impurities or byproducts. Consider an aqueous workup to remove the acid catalyst and other salts. For purification, try different solvent systems for column chromatography, potentially with a small amount of a basic additive like triethylamine if the product is basic.[11] |
Guide 2: Instability and Side Reactions with Unprotected Indoles
| Observed Problem | Potential Cause | Recommended Solution |
| Product decomposition upon purification | Residual acid from the reaction. | Neutralize the crude product with a mild base (e.g., saturated NaHCO₃ solution) during workup before purification. |
| Air or light sensitivity. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. | |
| Formation of colored impurities | Oxidation of the indole ring. | Degas solvents and run the reaction under an inert atmosphere. Consider adding an antioxidant if compatible with the reaction conditions. |
| Polymerization under acidic conditions. | Use a protecting group on the indole nitrogen.[4] |
Data Presentation
Table 1: Qualitative Solubility of a Substituted Indole (3-fluoro-2-methyl-1H-indole) in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding with the indole N-H.[10] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar.[10] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and highly polar.[10] |
| N,N-Dimethylformamide (DMF) | High | Highly polar solvent capable of strong intermolecular interactions.[10] | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds.[10] | |
| Non-Polar | Dichloromethane (DCM) | Moderate | Good general solvent for many organic compounds.[10] |
| Toluene | Low to Moderate | Aromatic interactions with the indole ring are possible.[10] | |
| Hexanes | Low | Unlikely to effectively solvate the more polar indole structure.[10] |
Note: This table provides a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Table 2: Quantitative Solubility of Indole-3-acetic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 x) |
| Methanol | 278.15 | 15.83 |
| 298.15 | 29.85 | |
| 318.15 | 53.69 | |
| Ethanol | 278.15 | 19.36 |
| 298.15 | 34.61 | |
| 318.15 | 59.12 | |
| Ethyl Acetate | 278.15 | 57.62 |
| 298.15 | 86.93 | |
| 318.15 | 128.41 | |
| Acetonitrile | 278.15 | 4.67 |
| 298.15 | 8.32 | |
| 318.15 | 14.18 | |
| Chloroform | 278.15 | 0.81 |
| 298.15 | 1.35 | |
| 318.15 | 2.16 |
Data adapted from a study on the solubility of indole-3-acetic acid.[12]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (if not pre-formed):
-
To a solution of the phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the ketone or aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.[5]
-
-
Indolization:
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
If the reaction is performed in a non-aqueous solvent, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for N-Boc Protection of Indole
-
Reaction Setup:
-
In a round-bottom flask, dissolve the indole (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting indole is consumed.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the N-Boc protected indole.
-
Note: For poorly nucleophilic indoles, this reaction may be slow.[13]
Protocol 3: General Procedure for N-Tosyl Deprotection using Cesium Carbonate
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture at ambient temperature or reflux.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[14]
-
-
Workup and Purification:
-
Upon completion, evaporate the solvent under vacuum.
-
Add water to the residue and stir for a few minutes.
-
Collect the solid product by filtration, wash with water, and dry.
-
If the product is not a solid, extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization if necessary.[14]
-
Visualizations
Caption: A workflow for troubleshooting failed indole reactions.
Caption: Decision tree for selecting an indole N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Automated Dynamic Optimization in Flow Chemistry for Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing automated dynamic optimization in flow chemistry for indole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your automated indole synthesis experiments.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| T-01 | Why is my product yield consistently low even after multiple optimization cycles? | 1. Incorrect parameter space: The defined ranges for temperature, residence time, or stoichiometry may not include the optimal conditions. 2. Catalyst deactivation: If using a solid-supported catalyst, it may be losing activity over time. 3. Inaccurate in-line analysis: The analytical device (e.g., HPLC, UPLC, FTIR) providing real-time feedback may be miscalibrated, leading the optimization algorithm to an incorrect conclusion. 4. Side reactions: Unforeseen side reactions may be consuming starting materials or product at the explored conditions. | 1. Expand the parameter space: Widen the ranges for the variables being optimized. Consider a broader temperature or residence time range. 2. Monitor catalyst activity: Implement a standard reaction at the beginning and end of each run to check for catalyst deactivation. If deactivation is observed, regenerate or replace the catalyst cartridge. 3. Recalibrate analytical instruments: Perform a multi-point calibration of your in-line analytical equipment. Run a known standard to verify accuracy. 4. Analyze off-line samples: Collect fractions and analyze them using offline methods (e.g., NMR, LC-MS) to identify byproducts and better understand the reaction network.[1][2] |
| T-02 | I'm observing significant pressure fluctuations or a blockage in the reactor. | 1. Product precipitation: The synthesized indole derivative may have low solubility in the reaction solvent at the given concentration and temperature, causing it to precipitate and clog the reactor.[3] 2. Reagent insolubility: One of the starting materials or reagents may not be fully soluble under the reaction conditions. 3. Gas evolution: Some indole syntheses, like the Fischer indole synthesis, can release gaseous byproducts (e.g., ammonia), which can cause pressure issues if not properly managed.[4] 4. Solid-supported reagent degradation: The solid support for a catalyst or scavenger may be breaking down and generating fine particles. | 1. Reduce concentration: Start with lower concentrations of your reagents.[3] You can increase the concentration as you optimize. 2. Change solvent or add a co-solvent: Use a solvent in which all components are more soluble. 3. Incorporate a back-pressure regulator: A BPR can help maintain a stable pressure and handle gas evolution more effectively. 4. Use robust solid supports: Ensure the chosen solid support is stable under the reaction conditions. |
| T-03 | My optimization algorithm seems to be stuck in a local optimum. How can I encourage it to explore the parameter space more broadly? | 1. Insufficient exploration: The algorithm may be too focused on exploiting a known good region of the parameter space. 2. Inappropriate algorithm choice: The chosen optimization algorithm (e.g., a simple gradient ascent) may not be well-suited for a complex reaction landscape with multiple optima. | 1. Adjust algorithm parameters: If using an algorithm with exploration-exploitation settings (like in Bayesian optimization), increase the exploration parameter.[5] 2. Introduce randomness: Periodically introduce random experimental conditions to "jolt" the algorithm out of a local optimum. 3. Switch to a global optimization algorithm: Consider using algorithms designed for global optimization, such as a genetic algorithm or particle swarm optimization. |
| T-04 | The data from my in-line analysis is very noisy, which is affecting the reliability of the optimization. | 1. Poor mixing: Incomplete mixing of the reaction stream before it reaches the detector can lead to concentration fluctuations. 2. Two-phase flow: If gas is evolved or a solid precipitates, the flow through the analytical cell may not be homogenous. 3. Detector issues: The lamp in a UV-Vis or FTIR detector may be failing, or the detector cell may be dirty. | 1. Improve mixing: Ensure you have an efficient mixer upstream of your detector. 2. Address phase issues: See solutions for T-02. A back-pressure regulator can help keep gases in solution. 3. Perform detector maintenance: Check the detector's manual for troubleshooting steps, such as lamp replacement or cell cleaning. |
Frequently Asked Questions (FAQs)
Q1: What are the key variables to consider when setting up an automated dynamic optimization for indole synthesis?
A1: The primary variables to consider are typically:
-
Temperature: This has a significant impact on reaction kinetics and selectivity.
-
Residence Time: This is controlled by the total flow rate and the reactor volume. It determines how long the reagents are exposed to the reaction conditions.
-
Stoichiometry: The molar ratio of your reactants and catalyst is crucial for achieving high yields and minimizing byproducts.
-
Concentration: The concentration of your starting materials can affect reaction rates and solubility.[3]
Q2: How do I choose the right optimization algorithm for my indole synthesis?
A2: The choice of algorithm depends on the complexity of your reaction and your prior knowledge of it.
-
For well-behaved systems with a single optimum: Gradient-based algorithms can be efficient.[1]
-
For complex reaction landscapes with multiple potential optima or for exploring a new reaction: Bayesian optimization is a powerful choice as it builds a model of the reaction space and balances exploration with exploitation.[5][6]
-
For multi-objective optimization (e.g., maximizing yield while minimizing an impurity): Specialized algorithms like multi-objective Bayesian optimization or genetic algorithms are suitable.[6]
Q3: Can I use automated dynamic optimization for multi-step indole syntheses?
A3: Yes, this is a key advantage of automated flow chemistry. You can "telescope" multiple reaction steps together. However, you need to consider solvent compatibility between steps and the potential for byproducts from one step to interfere with subsequent reactions. In-line purification or separation modules may be necessary.
Q4: What are the safety advantages of using flow chemistry for indole synthesis, especially for hazardous reactions?
A4: Flow chemistry offers significant safety benefits. By using small reactor volumes, the amount of hazardous material at any given time is minimized. The high surface-area-to-volume ratio of microreactors allows for excellent heat transfer, preventing dangerous temperature spikes in exothermic reactions. This makes it possible to perform reactions at high temperatures and pressures more safely than in traditional batch reactors.[7]
Quantitative Data Summary
The following table summarizes representative data from a continuous flow Fischer indole synthesis.
| Entry | Reactant 1 | Reactant 2 | Temperature (°C) | Residence Time (s) | Yield (%) | Throughput (g/h) |
| 1 | Phenylhydrazine | Cyclohexanone | 230 | 20 | 90 | 9.8 |
| 2 | Phenylhydrazine | Cyclohexanone | 240 | 21 | 75 | 115 g in 60 min |
Data synthesized from literature reports.[4][8]
Experimental Protocols
Protocol 1: General Setup for Automated Dynamic Optimization of a Fischer Indole Synthesis
This protocol outlines the general methodology for setting up an automated flow chemistry platform for the dynamic optimization of a Fischer indole synthesis.
1. System Preparation:
- Assemble a flow chemistry system consisting of at least two pumps, a T-mixer, a heated reactor coil, a back-pressure regulator (BPR), and an in-line analytical device (e.g., UPLC-MS).
- Ensure all tubing and fittings are chemically compatible with the reagents and solvents.
- Connect the output of the in-line analysis to a computer running an optimization algorithm.
2. Reagent Preparation:
- Prepare a stock solution of the phenylhydrazine derivative in a suitable solvent (e.g., acetonitrile).
- Prepare a stock solution of the ketone or aldehyde and an acid catalyst (e.g., acetic acid) in the same solvent.
3. Software and Optimization Setup:
- In the control software, define the parameters to be optimized (e.g., temperature, residence time, stoichiometry).
- Set the constraints for each parameter (e.g., temperature range: 100-250°C; residence time range: 30-300 seconds).
- Select an optimization algorithm (e.g., Bayesian optimization). The objective function should be to maximize the yield of the desired indole product as determined by the in-line analysis.
4. Priming and Equilibration:
- Prime the pumps with the respective reagent solutions.
- Set the system to an initial set of conditions (e.g., mid-point of the defined ranges) and allow it to reach a steady state.
5. Automated Optimization Run:
- Start the automated optimization routine. The software will systematically adjust the flow rates and temperature based on the feedback from the in-line analysis and the logic of the optimization algorithm.
- The system will perform a series of experiments, with each experiment's conditions determined by the outcome of the previous ones, to efficiently find the optimal conditions for the indole synthesis.[9]
6. Data Analysis:
- Once the optimization is complete, the software will report the optimal conditions.
- It is good practice to perform a confirmatory run at the reported optimal conditions to verify the result.
Visualizations
Logical Workflow for Troubleshooting a Failed Optimization Run
Caption: A logical workflow for diagnosing and resolving failed automated optimization runs.
Experimental Workflow for Automated Indole Synthesis
Caption: A schematic of an experimental setup for automated dynamic optimization in flow chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. labunlimited.com [labunlimited.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic flow experiments for Bayesian optimization of a single process objective - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00543K [pubs.rsc.org]
- 6. Automated Optimization of Multistep Synthesis in Flow and Data-rich Experimentations – Jensen Research Group [jensenlab.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles [mdpi.com]
- 9. syrris.com [syrris.com]
Technical Support Center: Minimizing Impurities in the Catalytic Hydrogenation of Halo-Nitro-Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of halo-nitro-heterocycles. The focus is on minimizing common impurities to ensure the synthesis of high-purity amino-heterocycles.
Troubleshooting Guides
This section addresses specific issues that may arise during the catalytic hydrogenation of halo-nitro-heterocycles, offering potential causes and actionable solutions.
Issue 1: High Levels of Dehalogenation By-products
The undesired removal of the halogen substituent (hydrodehalogenation) is a common side reaction that reduces the yield of the target halo-amino-heterocycle and complicates purification.[1][2]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inappropriate Catalyst Choice | Palladium (Pd)-based catalysts, while highly active, are often prone to causing dehalogenation.[3] Consider using catalysts with higher selectivity, such as sulfided platinum on carbon (Pt(S)/C), Platinum-Vanadium on carbon (Pt-V/C), or Raney Cobalt.[4][5] |
| Harsh Reaction Conditions | High temperature and pressure can promote hydrodehalogenation.[4] Optimize the reaction by starting with lower temperature and pressure settings and gradually increasing them as needed to achieve a satisfactory reaction rate while minimizing dehalogenation. |
| Substrate Concentration | Higher substrate concentrations can sometimes lead to increased dehalogenation.[4] Experiment with lowering the substrate concentration to see if it improves selectivity.[4] |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Ethers like THF and 2-methyl-THF have shown good results in some systems.[4] Screen different solvents to find the optimal one for your specific substrate. |
| Catalyst Modifiers/Inhibitors | The addition of inhibitors can suppress dehalogenation. Introducing organic dehalogenation inhibitors with coordination atoms like P, S, or N can modify the catalyst surface and improve selectivity.[1] The use of an acidic catalytic medium may also inhibit dehalogenation for certain substrates.[2] |
Issue 2: Incomplete Reduction of the Nitro Group
The reaction stalls, leaving unreacted starting material or partially reduced intermediates like nitroso or hydroxylamine species.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Catalyst Deactivation/Poisoning | The catalyst may be inactive or poisoned by impurities in the starting material, solvent, or hydrogen gas.[6][7] Ensure high-purity reagents and solvents. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help.[8] Using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) could also be beneficial.[6][8] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction. Increase the catalyst loading incrementally. A typical starting point is 5-10 mol % (w/w).[6] |
| Poor Mass Transfer | Inefficient stirring or a small solvent surface area can limit the availability of hydrogen at the catalyst surface.[6] Ensure vigorous stirring and use a flask with a large surface area relative to the solvent volume.[6] |
| Low Hydrogen Pressure/Temperature | The reaction conditions may not be energetic enough to drive the reduction to completion. Cautiously increase the hydrogen pressure and/or temperature.[6] |
Issue 3: Formation of Azo or Azoxy Impurities
Condensation of intermediates, such as nitroso and hydroxylamine species, can lead to the formation of colored azo and azoxy impurities.[1]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Accumulation of Intermediates | Slow hydrogenation of the hydroxylamine intermediate can lead to its accumulation and subsequent condensation.[1] The introduction of certain promoters, like vanadium species, to the catalyst can help to avoid the accumulation of hydroxylamine intermediates.[4] |
| Reaction Conditions | Sub-optimal reaction conditions can favor the formation of condensation by-products. Systematically vary the temperature, pressure, and solvent to find conditions that favor the direct reduction pathway. |
| Catalyst Selection | The choice of catalyst can influence the reaction pathway. Catalytic systems known for direct hydrogenation pathways may be preferable.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for selectively hydrogenating a nitro group in a halo-heterocycle?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate. However, for high selectivity (minimizing dehalogenation), sulfided platinum on carbon (Pt(S)/C) is a well-regarded option.[5][9] Platinum-vanadium on carbon (Pt-V/C) and Raney Cobalt have also demonstrated high selectivity.[4] While palladium catalysts are very active, they often lead to higher levels of dehalogenation.[3]
Q2: How can I improve the chemoselectivity of my hydrogenation reaction?
A2: Improving chemoselectivity involves a multi-faceted approach:
-
Catalyst Selection: Choose a catalyst known for its selectivity, such as modified platinum or non-precious metal catalysts like Raney Cobalt.[4][5]
-
Reaction Conditions: Optimize temperature, pressure, and solvent. Milder conditions generally favor higher selectivity.[5]
-
Catalyst Modifiers: The use of additives or catalyst modifiers can suppress unwanted side reactions.[1][4] For example, some systems benefit from the addition of an acid to the reaction medium to inhibit dehalogenation.[2]
Q3: My reaction is not working. What are the first troubleshooting steps?
A3: If your catalytic hydrogenation is not proceeding, consider the following initial steps:
-
Check the Catalyst: The catalyst could be old or inactive. Try using a fresh batch of catalyst.[6]
-
Verify the Hydrogen Source: Ensure that the hydrogen supply is adequate and that there are no leaks in the system.
-
Check for Poisons: Impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[7][8] Purifying the substrate may be necessary.
-
Increase Catalyst Loading/Activity: Consider increasing the catalyst loading or switching to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[6]
-
Adjust Reaction Conditions: Increase the hydrogen pressure and/or temperature.[6]
Q4: Can I use palladium on carbon (Pd/C) for this transformation?
A4: While Pd/C is a very common and efficient hydrogenation catalyst, it is often too active for the selective hydrogenation of halo-nitro-heterocycles and can lead to significant dehalogenation.[3] If you must use Pd/C, it is crucial to carefully optimize the reaction conditions (low temperature and pressure) and potentially use catalyst modifiers to improve selectivity.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of 1-Iodo-4-nitrobenzene
| Catalyst | Conversion of 1-iodo-4-nitrobenzene | Dehalogenation (%) | Reaction Time (min) |
| Pt-V/C (0.05 M) | 99.5% | 1% | 5 |
| Pt-V/C (0.1 M) | 93% | 8% | 21 |
| Pt-V/C (0.2 M) | 94% | 27% | 240 |
| Raney Co (varied conc.) | 77-82% | < 2% | 80-100 |
Data synthesized from a study on the hydrogenation of a model halo-nitroaromatic compound. Conditions for Pt-V/C: THF solvent. Conditions for Raney Co are not fully specified but involved elevated temperature and pressure.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pt-V/C
This protocol is a general guideline and should be optimized for the specific substrate.
-
Reactor Setup: To a suitable hydrogenation reactor, add the halo-nitro-heterocycle and the chosen solvent (e.g., THF).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pt-V/C catalyst (e.g., 1 mol %).
-
Purging: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere and then to introduce the reactant gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 25 bar) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 95 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate can then be concentrated and the product purified by standard methods.
Visualizations
Caption: Troubleshooting workflow for impurity formation.
Caption: Decision tree for catalyst selection.
References
- 1. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Addressing regioselectivity challenges in the C6-alkylation of indoles.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the C6-alkylation of indoles. It provides in-depth troubleshooting guides, answers to frequently asked questions, detailed experimental protocols, and comparative data to address the challenges of achieving high regioselectivity at the C6 position.
Troubleshooting Guide
This section addresses specific issues that may arise during the C6-alkylation of indoles, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yields a mixture of regioisomers (N1, C2, C3, C4, C5, C7-alkylated) with poor selectivity for the C6 position. How can I improve C6-selectivity?
A1: Achieving C6-selectivity is a significant challenge due to the intrinsic reactivity of other positions on the indole ring.[1] Several factors can be optimized to favor C6-alkylation:
-
Employ a Directing Group: This is one of the most effective strategies. A directing group installed on the indole nitrogen can steer the alkylation to a specific position. For C6-alkylation, N-pyrimidinyl and N-P(O)tBu2 groups have proven effective in ruthenium and copper-catalyzed systems, respectively.[2][3]
-
Catalyst Selection: The choice of catalyst is crucial. Ruthenium(II) complexes, particularly [RuCl2(p-cymene)]2, are frequently used in directing group-assisted C6-alkylations.[4][5] Indium(III) triflate (In(OTf)3) has also been shown to effectively catalyze the C6-alkylation of 2,3-disubstituted indoles with p-quinone methides.[6][7][8][9]
-
Solvent Effects: The reaction solvent can significantly influence the regioselectivity. For instance, in the indium-catalyzed alkylation with p-quinone methides, toluene favors C6-alkylation, while THF can promote N1-alkylation.[6][7]
-
Blocking Other Reactive Sites: If feasible, substitution at the more reactive C2 and C3 positions can prevent undesired side reactions and promote functionalization on the benzene ring of the indole.[1]
Q2: I am using a directing group strategy, but the reaction is sluggish, or I observe no conversion.
A2: Low reactivity in directing group-assisted C-H functionalization can stem from several sources:
-
Catalyst Incompatibility: Ensure that the chosen catalyst is compatible with the directing group. Not all directing groups work effectively with every catalytic system.
-
Ancillary Ligands/Additives: Some reactions require specific additives to proceed efficiently. For example, in the ruthenium-catalyzed C6-alkylation using an N-pyrimidinyl directing group, an ancillary ester directing group at the C3 position was found to be pivotal for reactivity.[2][4]
-
Reaction Temperature: C-H activation often requires elevated temperatures. If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary. However, be mindful that excessively high temperatures can lead to catalyst decomposition or reduced selectivity.
-
Purity of Reagents: Ensure all reagents, especially the catalyst and any additives, are of high purity. Impurities can poison the catalyst and inhibit the reaction.
Q3: My desired C6-alkylated product is formed, but in low yield. How can I optimize the yield?
A3: Low yields can be addressed by systematically optimizing the reaction conditions:
-
Reagent Stoichiometry: The ratio of the indole substrate, alkylating agent, catalyst, and any additives should be carefully optimized. An excess of the alkylating agent may be necessary, but a large excess could lead to side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition.
-
Atmosphere: Many catalytic reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is the C6-position of indole generally difficult to alkylate directly?
A1: The indole ring system has a non-uniform distribution of electron density. The pyrrole ring (positions C2 and C3) is more electron-rich and thus more nucleophilic than the benzene ring (positions C4, C5, C6, and C7).[1] Consequently, electrophilic attack, a common mechanism in alkylation reactions, preferentially occurs at the C3 position. Direct functionalization of the benzene moiety, particularly at the C6 position, requires overcoming this inherent reactivity, often through the use of directing groups or specialized catalytic systems that operate via C-H activation pathways.[1][10]
Q2: What are the most common directing groups used to achieve C6-alkylation of indoles?
A2: Several directing groups have been successfully employed to direct functionalization to the C6 position of the indole core. Some of the most notable examples include:
-
N-Pyrimidinyl group: This group, in combination with an ancillary ester at the C3 position, has been shown to be highly effective for ruthenium-catalyzed C6-alkylation.[2][4]
-
N-P(O)tBu2 group: This directing group has been utilized in copper-catalyzed C6-arylation, a related C-H functionalization reaction.[3]
-
Indole-7-carboxamides: These have been used to direct ruthenium-catalyzed C6-alkenylation.[11]
Q3: Are there any methods for C6-alkylation that do not require a directing group?
A3: Yes, while less common, some methods for the regioselective C6-alkylation of indoles without a directing group have been developed. One notable example is the indium(III)-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides.[6][7][8][9] The regioselectivity in this case is controlled by the catalyst and solvent system.
Data Presentation
Table 1: Comparison of Catalytic Systems for C6-Alkylation of Indoles
| Catalyst System | Directing Group | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| [RuCl2(p-cymene)]2 | N-Pyrimidinyl + C3-ester | Various alkyl bromides | THF | 120 | Up to 92 | [2][4] |
| In(OTf)3 | None (on 2,3-disubstituted indoles) | p-Quinone methides | Toluene | Room Temp | 75-92 | [6][7][8] |
| Ru(II) | Indole-7-carboxamide | Maleimides | 1,4-Dioxane | 100 | 46-89 | [5][12] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed C6-Alkylation of N-Pyrimidinyl Indole with an Ancillary C3-Ester Directing Group
This protocol is adapted from the work of Frost and co-workers.[2][4]
Materials:
-
N-Pyrimidinyl-3-ester-indole substrate (1.0 eq.)
-
Alkylating agent (e.g., ethyl α-bromoisobutyrate) (3.0 eq.)
-
[RuCl2(p-cymene)]2 (5 mol%)
-
Potassium Acetate (KOAc) (2.0 eq.)
-
Acetic Acid (AcOH) (2.0 eq.)
-
Anhydrous THF
Procedure:
-
To an oven-dried reaction vessel, add the N-pyrimidinyl-3-ester-indole substrate, [RuCl2(p-cymene)]2, and potassium acetate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous THF, the alkylating agent, and acetic acid via syringe.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Indium-Catalyzed C6-Alkylation of 2,3-Disubstituted Indole with a p-Quinone Methide
This protocol is based on the work of Saracoglu and co-workers.[6][7][8]
Materials:
-
2,3-Disubstituted indole (1.0 eq.)
-
p-Quinone methide (1.1 eq.)
-
Indium(III) triflate (In(OTf)3) (10 mol%)
-
Anhydrous Toluene
Procedure:
-
To a solution of the 2,3-disubstituted indole and the p-quinone methide in anhydrous toluene (0.1 M), add In(OTf)3.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent.
Visualizations
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ruthenium(II)-Catalyzed Highly Chemo- and Regioselective Oxidative C6 Alkenylation of Indole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium (II)‐Catalysed Regioselective C6 Alkylation of Indoles with Maleimides | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Dimethyl-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectra of dimethyl-substituted indoles, offering a framework for the characterization of these important structural motifs found in numerous biologically active compounds. While the primary focus is on the spectral features of 2,6-dimethyl-1H-indole, this document also presents experimental data for analogous dimethyl-indole derivatives to aid in structural elucidation and highlight the influence of substituent position on the ¹H NMR spectrum.
Experimental Protocols
A standardized protocol is crucial for the reproducible acquisition of high-quality ¹H NMR spectra. The following methodology is a general guideline for the analysis of dimethyl-indole compounds.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve 5-10 mg of the indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[2]
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
2. NMR Data Acquisition:
-
Spectrometer: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][4][5]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient for ¹H NMR.
-
Number of Scans: Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most indole derivatives.
-
Data Presentation: ¹H NMR Spectral Data of Dimethyl-Indoles
The following table summarizes the ¹H NMR spectral data for this compound and its isomers. This allows for a direct comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | NH | Data not available | Data not available | Data not available | 1H |
| H3 | Data not available | Data not available | Data not available | 1H | |
| H4 | Data not available | Data not available | Data not available | 1H | |
| H5 | Data not available | Data not available | Data not available | 1H | |
| H7 | Data not available | Data not available | Data not available | 1H | |
| 2-CH₃ | Data not available | Data not available | Data not available | 3H | |
| 6-CH₃ | Data not available | Data not available | Data not available | 3H | |
| 2,3-Dimethyl-1H-indole | NH | 7.60 | s | - | 1H |
| H4/H7 | 7.55 | d | 6.9 | 1H | |
| H5/H6 | 7.29 - 7.26 | m | - | 1H | |
| H5/H6 | 7.17 | dq | 7.1, 6.1 | 2H | |
| 2-CH₃ | 2.38 | s | - | 3H | |
| 3-CH₃ | 2.29 | s | - | 3H | |
| 3,4-Dimethyl-1H-indole | NH | 7.80 | s | - | 1H |
| H2 | 6.93 | d | 0.8 | 1H | |
| H5 | 6.87 | d | 7.1 | 1H | |
| H6 | 7.09 | t | 7.6 | 1H | |
| H7 | 7.19 | d | 8.1 | 1H | |
| 3-CH₃ | 2.56 | d | 0.9 | 3H | |
| 4-CH₃ | 2.78 | s | - | 3H |
Mandatory Visualizations
The following diagrams illustrate key aspects of the ¹H NMR spectral analysis process and the structural relationships of the compared compounds.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. rsc.org [rsc.org]
- 5. (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione [mdpi.com]
A Comparative Guide to the Structural Confirmation of 2,6-Dimethyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For indole derivatives, a class of heterocyclic compounds with significant biological activity, precise structural confirmation is paramount. This guide provides a comparative overview of standard analytical techniques for the structural confirmation of 2,6-Dimethyl-1H-indole, a representative indole derivative. We will explore the application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Data Comparison
A comprehensive structural confirmation relies on the synergistic interpretation of data from multiple analytical techniques. The following tables summarize the key quantitative data obtained from various methods for this compound and its derivatives.
Table 1: ¹H NMR Spectral Data of this compound and Related Derivatives
| Proton | Predicted Chemical Shift (δ, ppm) for this compound * | Reported Chemical Shift (δ, ppm) for 2,3-Dimethyl-1H-indole in CDCl₃[1] | Reported Chemical Shift (δ, ppm) for 3,5-Dimethyl-1H-indole in CDCl₃[1] |
| NH | ~ 7.8 (broad s) | 7.60 (s) | 7.80 (s) |
| H-3 | ~ 6.2 (s) | - | 6.93 (d, J=0.8 Hz) |
| H-4 | ~ 7.1 (d) | 7.55 (d, J=6.9 Hz) | - |
| H-5 | ~ 6.8 (d) | 7.17 (dq, J=7.1, 6.1 Hz) | - |
| H-7 | ~ 7.3 (s) | 7.29–7.26 (m) | 7.19 (d, J=8.1 Hz) |
| 2-CH₃ | ~ 2.4 (s) | 2.38 (s) | - |
| 6-CH₃ | ~ 2.4 (s) | - | 2.51 (s) |
*Predicted values are based on the analysis of substituted indole derivatives.[1]
Table 2: ¹³C NMR Spectral Data of this compound and Related Derivatives
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound * | Reported Chemical Shift (δ, ppm) for 2,3-Dimethyl-1H-indole in CDCl₃[1] | Reported Chemical Shift (δ, ppm) for 3,5-Dimethyl-1H-indole in CDCl₃[1] |
| C-2 | ~ 135 | 135.32 | 122.15 |
| C-3 | ~ 100 | 107.20 | 112.72 |
| C-3a | ~ 128 | 129.56 | 126.73 |
| C-4 | ~ 120 | 119.14 | 121.95 |
| C-5 | ~ 121 | 121.02 | 120.18 |
| C-6 | ~ 131 | 118.08 | 119.46 |
| C-7 | ~ 110 | 110.20 | 109.12 |
| C-7a | ~ 135 | 130.82 | 135.96 |
| 2-CH₃ | ~ 13 | 11.63 | - |
| 6-CH₃ | ~ 21 | - | 16.67 |
*Predicted values are based on the analysis of substituted indole derivatives.[1]
Table 3: Infrared (IR) Spectroscopy Data for the Indole Core
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹)[2] |
| N-H | Stretch | 3500-3300 |
| C-H (aromatic) | Stretch | 3100-3000 |
| C-H (methyl) | Stretch | 2960-2850 |
| C=C (aromatic) | Stretch | 1620-1440 |
| C-N | Stretch | 1360-1250 |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 145 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 85 | [M-H]⁺ |
| 130 | 50 | [M-CH₃]⁺ |
| 115 | 20 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ |
| 103 | 15 | [M-CH₃-HCN]⁺ |
Data obtained from the NIST WebBook.[3]
Table 5: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling. | Provides unambiguous structure and stereochemistry. Non-destructive. | Requires relatively pure sample in solution. Can be time-consuming. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple to operate, and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, confirming molecular formula. | High sensitivity, requires very small sample amount. | Isomeric and isobaric compounds can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal, bond lengths, and angles. | Provides definitive proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. The following are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the this compound derivative.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-hydrogen correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-hydrogen correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound derivative.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C-H (aromatic and aliphatic), C=C, and C-N bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the this compound derivative in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental techniques for structural confirmation.
Conclusion
The structural confirmation of this compound, like any organic molecule, is most reliably achieved through the concerted application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of the molecular framework, mass spectrometry confirms the molecular weight and offers clues to its composition. Infrared spectroscopy quickly identifies the presence of key functional groups, and X-ray crystallography, when feasible, provides the ultimate, unambiguous proof of the three-dimensional structure. By comparing the experimental data from these techniques with known values for related compounds, researchers can confidently and accurately determine the structure of novel indole derivatives, a critical step in advancing chemical synthesis and drug discovery.
References
A Comparative Analysis of Friedel-Crafts Alkylation and Michael Addition for Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to C-C Bond Formation at the C3 Position of Indoles.
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. Among the myriad of strategies, Friedel-Crafts alkylation and Michael addition represent two of the most fundamental and widely employed reactions for the introduction of alkyl substituents, primarily at the nucleophilic C3 position. This guide provides an objective comparison of these two powerful methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Friedel-Crafts Alkylation | Michael Addition |
| Reaction Type | Electrophilic Aromatic Substitution | Conjugate (1,4-) Addition |
| Electrophile | Carbocation precursors (e.g., aldehydes, alcohols, alkyl halides, trichloroacetimidates) | α,β-Unsaturated carbonyls, nitriles, nitroalkenes |
| Typical Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂), Brønsted acids | Lewis acids, Brønsted acids, bases (e.g., NaOEt) |
| Key Intermediate | σ-complex (Wheland intermediate) | Enolate or neutral nucleophilic attack on the β-carbon |
| Regioselectivity | Predominantly C3-alkylation. Polyalkylation can be a side reaction.[1][2] | Primarily C3-alkylation under acidic or neutral conditions. N-alkylation can occur under basic conditions. |
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for Friedel-Crafts alkylation and Michael addition of indoles, showcasing typical reaction conditions and yields.
Table 1: Representative Data for Friedel-Crafts Alkylation of Indoles
| Indole Derivative | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Indole | Benzaldehyde | [Ge(C₆H₄O₂)₂(H₂O)₂] (1) | EtOH/H₂O | 6 | 95 | [3] |
| Indole | 4-Nitrobenzaldehyde | [Ge(C₆H₄O₂)₂(H₂O)₂] (1) | EtOH/H₂O | 6 | 94 | [3] |
| Indole | 4-Methoxybenzyl trichloroacetimidate | BF₃·OEt₂ (20) | DCM | 1 | 72 | [2] |
| 5-Fluoroindole | 4-Methoxybenzyl trichloroacetimidate | BF₃·OEt₂ (20) | DCM | 1 | ~50 | [2] |
| 2-Methylindole | 4-Methoxybenzyl trichloroacetimidate | BF₃·OEt₂ (20) | DCM | 1 | 85 | [2] |
Table 2: Representative Data for Michael Addition of Indoles
| Indole Derivative | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Indole | Chalcone | NbCl₅ (5) | Acetonitrile | 2 | 90 | |
| Indole | 4'-Nitrochalcone | NbCl₅ (5) | Acetonitrile | 2 | 92 | |
| Indole | Methyl vinyl ketone | CeCl₃·7H₂O-NaI (30) | Acetonitrile | 2.5 | 85 | [4] |
| Indole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] (10) | Acetonitrile | 4 | 97 | [5][6] |
| Indole | β-Nitrostyrene | TBAHS (50) | Water | 2 | 92 | [7] |
Reaction Mechanisms and Workflows
The fundamental difference between these two reactions lies in their mechanistic pathways, which dictates the choice of reactants and catalysts.
Friedel-Crafts Alkylation: An Electrophilic Aromatic Substitution
The Friedel-Crafts alkylation of indole proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis or Brønsted acid catalyst activates an electrophile precursor (e.g., an aldehyde) to generate a carbocation or a highly electrophilic species. The electron-rich indole ring, acting as a nucleophile, then attacks this electrophile, primarily at the C3 position, to form a resonance-stabilized cationic intermediate (a σ-complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the C3-alkylated product.[8][9]
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. byjus.com [byjus.com]
- 9. mt.com [mt.com]
Comparative Analysis of 2,6-Dimethyl-1H-indole and 2,5-Dimethyl-1H-indole: A Guide for Researchers
This guide provides a comparative overview of the properties of two constitutional isomers of dimethyl-1H-indole: 2,6-dimethyl-1H-indole and 2,5-dimethyl-1H-indole. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds. While direct comparative studies on these specific isomers are limited, this document compiles available data on their physicochemical properties, spectral characteristics, and general biological activities of related indole derivatives.
Physicochemical and Spectral Properties
The substitution pattern of the methyl groups on the indole ring influences the physicochemical and spectral properties of the molecules. A summary of the available data is presented below.
| Property | This compound | 2,5-Dimethyl-1H-indole |
| Molecular Formula | C₁₀H₁₁N | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol [1] |
| Melting Point | Not available | 112-113 °C |
| Appearance | Not available | Off-white solid[2] |
| ¹H NMR | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available |
| Mass Spectrum (EI) | Data not available | Available[1] |
Synthetic Methodologies
The synthesis of dimethyl-substituted indoles can be achieved through various methods, with the Fischer indole synthesis being a prominent and versatile approach.
Experimental Protocol: Fischer Indole Synthesis (General)
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 2,5-dimethyl-1H-indole, p-tolylhydrazine and acetone would be the starting materials. For this compound, m-tolylhydrazine and acetone would be used.
Materials:
-
Appropriate substituted phenylhydrazine (e.g., p-tolylhydrazine or m-tolylhydrazine)
-
Acetone
-
Catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of the substituted phenylhydrazine and a slight excess of acetone is prepared in a suitable solvent.
-
The acid catalyst is added to the mixture, and the reaction is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired dimethyl-1H-indole.
References
A Comparative Guide to Purity Validation of 2,6-Dimethyl-1H-indole
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible results. In the context of 2,6-Dimethyl-1H-indole, a significant heterocyclic compound, ensuring its purity is paramount for its application in pharmaceutical synthesis and other advanced research. This guide provides a comprehensive comparison of the primary analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols.
The purity of this compound is typically expected to be high, with commercially available products often stating a purity of 97% or greater.[1] To verify and accurately quantify this purity, as well as to identify and quantify any potential impurities, a multi-faceted analytical approach is recommended. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.
Comparison of Key Analytical Methods
Each analytical technique offers distinct advantages and sensitivities for the purity assessment of this compound. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or routine quality control.
| Method | Principle | Information Provided | Typical Limit of Quantification (LOQ) | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Quantitative purity (assay), detection and quantification of non-volatile organic impurities. | 0.02 µg/mL (for a closely related compound, 2,6-dimethylaniline)[2] | High resolution, high sensitivity, excellent for quantitative analysis of the main component and impurities.[3] | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Identification and quantification of volatile and semi-volatile organic impurities, including residual solvents. | ~ng/mL range, depending on the impurity and ionization efficiency.[4] | Excellent for identifying unknown volatile impurities through mass spectral libraries; high sensitivity.[4][5] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The integral of an NMR signal is directly proportional to the number of corresponding nuclei.[6] | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation of the main component and impurities. | Analyte dependent, typically in the mg range for accurate quantification.[7] | Non-destructive, provides structural information, highly accurate and precise for purity assessment.[8][9] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[3] |
| Elemental Analysis (CHNS/O) | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified. | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk sample, providing an indication of overall purity. | N/A (provides % composition) | Provides fundamental confirmation of the compound's identity and can indicate the presence of inorganic impurities or residual solvents.[9][10] | Does not distinguish between isomers or identify organic impurities with the same elemental composition.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for indole derivatives and related compounds and should be validated for the specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This proposed method is adapted from a validated UPLC method for the structurally similar compound, 2,6-dimethylaniline, and is expected to provide excellent resolution for this compound and its potential impurities.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 1-5 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the analysis of volatile and semi-volatile impurities in substituted indoles.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of a suitable internal or external standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a framework for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A high-purity (certified) standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve the sample and standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Elemental Analysis
This is a fundamental technique performed by specialized analytical services.
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure: A small, accurately weighed amount of the dried this compound sample is combusted in a high-temperature furnace. The resulting gases are separated and quantified by a detector.
-
Data Analysis: The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula of this compound (C10H11N).
-
Theoretical Composition: C = 82.72%, H = 7.64%, N = 9.65%
-
A close agreement between the experimental and theoretical values (typically within ±0.4%) supports the purity and identity of the compound.
-
Workflow and Logical Relationships
A comprehensive purity validation strategy often involves a hierarchical approach, starting with qualitative assessments and progressing to more rigorous quantitative methods. The results from orthogonal techniques provide a high degree of confidence in the final purity assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. nist.gov [nist.gov]
The Versatility of the Indole Scaffold: A Comparative Guide to the Biological Activity of Differently Substituted Derivatives
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of different substituents on the indole ring can dramatically influence its pharmacological profile, leading to compounds with potent and selective activities. This guide provides an objective comparison of the biological performance of variously substituted indoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from peer-reviewed studies.
The indole framework, a bicyclic aromatic heterocycle, is a cornerstone in the development of new therapeutic agents. Its structural similarity to tryptophan allows it to interact with a multitude of biological targets. The versatility of indole chemistry enables the synthesis of a vast library of derivatives, each with the potential for unique biological effects. This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative analysis of their efficacy.
Comparative Biological Activity Data
The biological activity of substituted indoles is highly dependent on the nature and position of the substituents. The following tables summarize quantitative data from various studies, showcasing the impact of these modifications on anticancer, anti-inflammatory, and antimicrobial efficacy.
Anticancer Activity of Substituted Indoles
The antiproliferative activity of indole derivatives has been extensively studied against various cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Indole Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-((4-chlorophenyl)(N-methylanilino)methyl)-1-methyl-1H-indole | HT-29 (Colon) | >50 | [1] |
| 1b | 3-((4-methylphenyl)(N-methylanilino)methyl)-1-methyl-1H-indole | HT-29 (Colon) | 11.5 | [2] |
| 1c | 3-((4-methoxyphenyl)(N-methylanilino)methyl)-1-methyl-1H-indole | HT-29 (Colon) | 13.5 | [2] |
| 2a | 2-(Pyrid-3-yl)-3-(1H-indol-3-yl)acrylonitrile | MCF-7 (Breast) | 0.10 | [3] |
| 2b | 2-(Pyrid-3-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile | MCF-7 (Breast) | 0.3 | [3] |
| 2c | 2-(Pyrid-3-yl)-3-(5-fluoro-1H-indol-3-yl)acrylonitrile | HCT-116 (Colon) | 0.1 | [3] |
| 3a | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [4] |
| 3b | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [4] |
Anti-inflammatory Activity of Substituted Indoles
Indole derivatives have shown significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The table below compares the COX-2 inhibitory activity of different indole compounds.
| Compound ID | Indole Substitution | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | 5-bromo-1H-indole | NO Production Inhibition | >50 µg/mL | Not Reported | |
| 4b | 6-bromo-1H-indole | NO Production Inhibition | 33.7 µg/mL | Not Reported | |
| 5a | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | IL-6 Inhibition | 2.294 | Not Reported | [5] |
| 5b | Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | TNF-α Inhibition | 12.901 | Not Reported | [5] |
| Celecoxib | (Standard Drug) | COX-2 Inhibition | 0.45 | High | [6] |
Antimicrobial Activity of Substituted Indoles
The antimicrobial potential of indole derivatives against a range of pathogenic bacteria is a growing area of research. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key measure of its efficacy.
| Compound ID | Indole Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 6a | 3-substituted-1H-imidazol-5-yl-1H-indole with 5-halogenation | S. aureus (MRSA) | ≤0.25 | [7] |
| 6b | 3-substituted-1H-imidazol-5-yl-1H-indole with 6-halogenation | S. aureus (MRSA) | 4 | [7] |
| 7a | Indole-triazole derivative | S. aureus | 6.25 | [8] |
| 7b | Indole-thiadiazole derivative | S. aureus | 6.25 | [8] |
| 8a | 4-bromo-6-chloroindole | S. aureus | 30 | [2] |
| 8b | 6-bromo-4-iodoindole | S. aureus | 20 | [2] |
| Ciprofloxacin | (Standard Drug) | S. aureus | Not specified in this context | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivatives and incubated for a further 48-72 hours.[3]
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9] The IC50 value is then calculated from the dose-response curve.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: A reaction mix is prepared containing COX Assay Buffer, COX Probe, and COX Cofactor.[4][6]
-
Enzyme and Inhibitor Addition: Recombinant human COX-2 enzyme is added to the wells of a 96-well plate. The test indole derivatives (at various concentrations) are then added to the respective wells.[6]
-
Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid, the substrate for the COX enzyme.[4][6]
-
Fluorescence Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C. The rate of fluorescence increase is proportional to the COX-2 activity.[6]
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Serial Dilution: The indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]
Visualizing Pathways and Workflows
To further elucidate the context of these biological activities, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of an anticancer indole derivative.
Caption: General experimental workflow for the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Navigating the Labyrinth of Indole Structures: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in the intricate task of characterizing indole derivatives, mass spectrometry stands as an indispensable tool. This guide provides an objective comparison of key mass spectrometry-based techniques for the structural confirmation of this vital class of compounds, supported by experimental data and detailed protocols. By understanding the relative strengths and applications of each method, researchers can select the most effective approach for their specific analytical challenges.
The indole scaffold is a cornerstone in numerous biologically active molecules, from essential amino acids like tryptophan to potent alkaloids and synthetic pharmaceuticals. Unambiguous structural confirmation is paramount for understanding their biological function, ensuring drug safety and efficacy, and advancing novel therapeutic agents. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, has become a primary analytical technique in this field. This guide compares three principal mass spectrometry workflows: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).
Performance Comparison of Mass Spectrometry Techniques for Indole Derivative Analysis
The choice of mass spectrometry technique is contingent on the physicochemical properties of the indole derivative, the complexity of the sample matrix, and the specific analytical goal, be it qualitative identification, quantitative analysis, or elucidation of unknown structures. The following tables summarize the key performance characteristics of GC-MS, LC-MS/MS, and HRMS for the analysis of indole derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
| Applicability | Volatile and thermally stable indole derivatives; often requires derivatization for polar compounds.[1][2] | Broad applicability to a wide range of indole derivatives, including polar, non-volatile, and thermally labile compounds.[1][2] | Applicable to a wide range of compounds, similar to LC-MS/MS; particularly powerful for complex mixtures and unknown identification.[3] |
| Sensitivity | Good, typically in the picogram (pg) to nanogram (ng) range. | Excellent, often reaching picogram (pg) to femtogram (fg) levels, especially in Multiple Reaction Monitoring (MRM) mode.[4][5][6] | Excellent, comparable to or exceeding tandem MS, with the added benefit of high mass accuracy.[3] |
| Selectivity | Good, based on chromatographic retention time and mass-to-charge ratio. | Excellent, enhanced by the specificity of precursor-to-product ion transitions in MS/MS.[4][5][6] | Outstanding, provides unambiguous elemental composition determination through highly accurate mass measurements, resolving isobaric interferences.[3] |
| Structural Information | Provides molecular weight and fragmentation patterns from electron ionization (EI), useful for library matching.[7] | Delivers characteristic fragmentation patterns from collision-induced dissociation (CID), enabling targeted structural analysis.[8] | Offers highly accurate mass measurements of both precursor and fragment ions, facilitating confident elemental composition determination and structural elucidation of unknowns.[3][9] |
| Sample Throughput | Moderate, run times can be longer, and derivatization adds to sample preparation time. | High, with rapid analysis times achievable with modern UPLC systems. | Moderate to high, depending on the complexity of data analysis. |
| Cost | Relatively lower initial instrument cost. | Higher initial instrument cost compared to GC-MS.[1] | Highest initial instrument cost.[1] |
| Primary Use Case | Analysis of known, volatile indole compounds; routine quality control. | Targeted quantification and identification of known indole derivatives in complex matrices.[4][5][6] | Structural elucidation of novel indole derivatives, metabolite identification, and analysis of complex mixtures.[3][9] |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative protocols for the analysis of indole derivatives using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Indole Alkaloids from Plant Material
This protocol is adapted from methods used for the analysis of indole alkaloids in Catharanthus roseus.[3]
1. Sample Preparation and Extraction: a. Dry and mill 2.5 g of plant material. b. Extract the milled material with 25 mL of 96% ethanol overnight via maceration. c. Filter the extract and re-extract the residue with an additional 25 mL of ethanol. d. Pool the ethanolic extracts and evaporate to dryness under reduced pressure. e. Redissolve the dried extract in 1.5 mL of dichloromethane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split mode (5:1 ratio), temperature 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 5°C/min, and hold for 30 min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Data Analysis: a. Identify compounds by comparing their mass spectra with reference spectra in libraries such as NIST. b. Confirm identifications by comparing retention times with authentic standards where available.
Protocol 2: LC-MS/MS Quantification of Indole in Biological Samples
This protocol is based on a method for the quantification of indole in mouse serum and tissues.[4][5][6]
1. Sample Preparation: a. To 100 µL of serum or tissue homogenate, add 10 µL of an internal standard solution (e.g., indole-d7). b. Add 200 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture for 2 minutes and then centrifuge at 16,100 x g for 10 minutes at 4°C. d. Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Synergi Fusion C18 (4 µm, 250 x 2.0 mm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 50% B to 85% B over several minutes).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
MRM Transitions:
-
Indole: 118.1 > 91.1
-
Indole-d7 (IS): 124.15 > 96.1
-
-
Source Parameters: Optimized for the specific instrument (e.g., nebulizer gas flow, drying gas flow, interface temperature).
3. Data Analysis: a. Quantify indole concentrations by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Visualizing Mass Spectrometric Workflows and Fragmentation
Diagrams are powerful tools for illustrating complex analytical processes and molecular transformations. The following visualizations, created using the DOT language, depict a general workflow for structural confirmation and a characteristic fragmentation pathway for a class of indole alkaloids.
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure and Hirshfeld Surface Analysis of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. A profound understanding of the three-dimensional structure and intermolecular interactions of novel indole derivatives is paramount for rational drug design and the development of new therapeutic agents. This guide provides a comparative analysis of two recently synthesized novel indole compounds, detailing their crystal structures and Hirshfeld surface analyses, supported by comprehensive experimental protocols.
Comparison of Crystallographic and Hirshfeld Surface Data
The following table summarizes key crystallographic parameters and the percentage contributions of various intermolecular contacts from Hirshfeld surface analysis for two distinct novel indole compounds.
| Parameter | Compound 1: 2-(bromo-methyl)-3-methyl-1-(phenyl-sulfonyl)-1H-indole | Compound 2: ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate |
| Crystal Data | ||
| Chemical Formula | C₁₆H₁₄BrNO₂S[1] | C₁₇H₁₄BrN₃O₄[2][3] |
| Formula Weight | 364.26 | 416.22 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.0309 (4) | 12.0166 (3) |
| b (Å) | 12.3087 (5) | 10.9929 (3) |
| c (Å) | 12.8252 (5) | 13.5681 (4) |
| α (°) | 90 | 90 |
| β (°) | 108.069 (2) | 109.432 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1503.79 (10) | 1690.13 (8) |
| Z | 4 | 4 |
| Hirshfeld Surface Analysis (% of Total Surface) | ||
| H···H | Not specified | 33.1%[2][3] |
| O···H/H···O | Not specified | 16.3%[2][3] |
| C···H/H···C | Not specified | 10.6%[2][3] |
| N···H/H···N | Not specified | 12.1%[2][3] |
| Br···H/H···Br | Not specified | 11.5%[2][3] |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of a novel compound is a meticulous process that begins with the growth of a high-quality single crystal.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown using slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent is critical and is often determined empirically.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4] This analysis is performed using specialized software such as CrystalExplorer.[5][6][7][8]
-
CIF File Input: The crystallographic information file (CIF) obtained from the X-ray diffraction study is used as the input for the software.
-
Hirshfeld Surface Generation: The software calculates the Hirshfeld surface of a molecule, which is defined as the region in space where the electron density of the promolecule (the molecule of interest) is greater than or equal to the sum of the electron densities of all other molecules in the crystal.[4]
-
2D Fingerprint Plots: The Hirshfeld surface is then used to generate a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of intermolecular contacts appear in distinct regions of the fingerprint plot, allowing for their quantification.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of novel indole compounds and the logical relationship of intermolecular interactions as revealed by Hirshfeld surface analysis.
Caption: A generalized workflow from synthesis to analysis.
Caption: The relationship between Hirshfeld analysis and interactions.
References
- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl 2'-amino-5-bromo-3'-cyano-6'-methyl-2-oxo-spiro-[indoline-3,4'-pyran]-5'-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. crystalexplorer.net [crystalexplorer.net]
- 7. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Efficiency in Indole Synthesis: Classic vs. Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in a vast array of pharmaceuticals and biologically active natural products. Consequently, the development of efficient and versatile methods for its synthesis remains a critical focus in organic chemistry. This guide provides a comprehensive comparison of the catalytic efficiency of classical indole syntheses, namely the Fischer and Bischler-Moehlau methods, against modern transition-metal-catalyzed approaches, including the palladium-catalyzed Larock reaction, as well as copper- and gold-catalyzed strategies. The comparison is supported by experimental data, detailed protocols for key reactions, and visualizations of the synthetic workflows.
Quantitative Comparison of Catalytic Efficiency
To provide a clear and objective comparison, the following tables summarize quantitative data for the synthesis of a common benchmark molecule, 2-phenylindole, using various catalytic methods. Where available, Turnover Number (TON) and Turnover Frequency (TOF) are included as key metrics of catalytic efficiency.
Table 1: Synthesis of 2-Phenylindole via Classical Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | TON | TOF (h⁻¹) |
| Fischer Indole Synthesis | ZnCl₂ (200 mol%) | Neat | 180 | 15 min | 86%[1] | 0.43 | 1.72 |
| Bischler-Moehlau (Conventional) | None (Aniline excess) | Neat | Reflux | Not Specified | Historically low[2] | - | - |
| Bischler-Moehlau (Microwave) | Anilinium bromide | Neat (solid-state) | MW (540 W) | 45-60 s | 71%[3] | - | - |
Table 2: Synthesis of Indoles via Modern Transition-Metal Catalysis
| Method | Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Larock Indole Synthesis (Pd-catalyzed) | Pd(PPh₃)₂Cl₂ (3.3 mol%), CuI (7.3 mol%) | o-haloanilines, phenylacetylene | DMF | Room Temp | 24 | 68-95% | 20-29 | 0.8-1.2 |
| Copper-Catalyzed Synthesis | CuI (5-20 mol%) | 2-bromobenzaldehyde derivatives | 2-MeTHF | 80 | 16 | 50-59%[4] | 2.5-11.8 | 0.16-0.74 |
| Gold-Catalyzed Synthesis | NaAuCl₄ (2-4 mol%) | 2-alkynylanilines | iPrOH | Room Temp | 3 | >95% (conversion) | 24-48 | 8-16 |
Note on TON and TOF Calculation: Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst). Turnover Frequency (TOF) is calculated as TON / time (in hours). These values provide a standardized measure of a catalyst's activity and longevity.
Experimental Protocols for Key Syntheses
Detailed methodologies for the synthesis of 2-phenylindole and other representative indoles are provided below to allow for replication and further study.
Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetic acid (0.1 N)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure: [1]
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol), acetophenone (5.0 mmol), and anhydrous zinc chloride (200 mol%).
-
Add a few drops of 0.1 N acetic acid and continue mixing at room temperature for 10 minutes.
-
Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture slowly to 180 °C and monitor the reaction by TLC (10% ethyl acetate in n-hexane). The reaction is typically complete within 15 minutes.
-
Cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford 2-phenylindole.
Microwave-Assisted Bischler-Moehlau Synthesis of 2-Phenylindole
Materials:
-
Aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure: [3] This is a one-pot variation.
-
In an open vessel, mix aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
The resulting solid can be purified by column chromatography to yield 2-phenylindole.
Palladium-Catalyzed Larock Indole Synthesis
While a specific protocol for 2-phenylindole was not detailed in the initial search, a general procedure for 2,3-disubstituted indoles is as follows. This can be adapted for the synthesis of 2-phenylindole by using an appropriate alkyne.
Materials:
-
o-Iodoaniline or o-bromoaniline derivative
-
Internal alkyne (e.g., diphenylacetylene for 2,3-diphenylindole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
General Procedure:
-
To a reaction vessel, add the o-haloaniline, alkyne (2-5 equivalents), palladium catalyst (e.g., 5 mol%), ligand (if required), base (e.g., 2 equivalents), and LiCl (1 equivalent).
-
Add DMF as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 100-130 °C) for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Gold-Catalyzed Synthesis of 2-Substituted Indoles
Materials:
-
2-Alkynylaniline
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Isopropanol (iPrOH)
Procedure:
-
To a stirred solution of the 2-alkynylaniline (1 equivalent) in iPrOH, add NaAuCl₄ (2-4 mol%) under an ambient atmosphere.
-
Stir the reaction at room temperature until full conversion is observed (typically around 3 hours).
-
Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the product.
Copper-Catalyzed Intramolecular Indole Synthesis
Materials:
-
2-Halobenzaldehyde derivative
-
N-Acylglycine ester
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., 2-MeTHF)
General Procedure: [4]
-
In a reaction vessel, combine the 2-halobenzaldehyde, N-acylglycine ester (1.2 equivalents), CuI (5-20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add the solvent and heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 hours).
-
After cooling, the reaction is worked up by standard aqueous extraction and the crude product is purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflows and logical relationships of the compared indole synthesis methods.
References
A Comparative Guide to the Structure-Activity Relationships of Dimethyl-indol-yl-ethyl-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dimethyl-indol-yl-ethyl-amine derivatives, commonly known as tryptamines, focusing on their structure-activity relationships (SAR) at key serotonin receptors. The information presented is collated from recent pharmacological studies and aims to facilitate the understanding of how structural modifications to the tryptamine scaffold influence receptor binding and functional activity.
Introduction
N,N-dimethyltryptamine (DMT) and its analogues are a class of psychoactive compounds that have garnered significant interest for their potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety.[1][2][3] Their primary mechanism of action involves interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is believed to mediate their psychedelic effects.[1][4][5][6] Understanding the SAR of these compounds is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide compares several classes of dimethyl-indol-yl-ethyl-amine derivatives, highlighting key structural modifications and their impact on biological activity.
Data Presentation: Comparative Receptor Binding Affinities and Functional Activities
The following tables summarize the in vitro pharmacological data for various tryptamine derivatives at human serotonin receptors. These tables provide a quantitative comparison of how substitutions on the indole ring and the terminal amine affect receptor binding affinity (Ki) and functional potency (EC50) and efficacy (Emax).
Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT | Reference |
| Indole Ring-Substituted Derivatives | ||||||
| DMT | 130 | 118 | 49.8 | 108 | 401 | [7] |
| 5-MeO-DMT | 16 | 61.4 | 12.1 | 115 | 335 | [7] |
| 5-HO-DMT (Bufotenin) | 12 | 47.1 | 10.3 | 28.5 | 462 | [7] |
| Psilocin (4-HO-DMT) | 126 | 40 | 4.6 | 16 | 2200 | [4] |
| 5-Br-DMT | 102 | 110 | 186 | 211 | 2250 | [2] |
| 5-Cl-DMT | 81.3 | 102 | 148 | 155 | 1860 | [2] |
| 5-F-DMT | 46.8 | 105 | 110 | 123 | 1230 | [2] |
| N-Alkyl-Substituted 5-MeO-Tryptamine Derivatives | ||||||
| 5-MeO-MET | 13.2 | 100 | - | - | 1380 | [8][9] |
| 5-MeO-DET | 14.8 | 107 | - | - | 2190 | [8][9] |
| 5-MeO-MIPT | 39.8 | 105 | - | - | 2340 | [8][9] |
| 5-MeO-DIPT | 135 | 224 | - | - | 3470 | [8][9] |
| 5-MeO-MALT | 13.5 | 45.7 | - | - | 813 | [8] |
| 5-MeO-DALT | 16.2 | 38.9 | - | - | 1000 | [8] |
| 5-MeO-pyr-T | 5.0 | 66.1 | - | - | 288 | [8][9] |
| Quaternary Tryptamine Salts | ||||||
| 4-HO-TMT | >10,000 | >10,000 | 1,840 | - | >10,000 | [10][11] |
| 4-AcO-TMT | >10,000 | >10,000 | >10,000 | - | >10,000 | [10][11] |
Note: Lower Ki values indicate higher binding affinity. "-" indicates data not available.
Table 2: Functional Activity (EC50, nM and Emax, %) of Tryptamine Derivatives at Human 5-HT2A and 5-HT2C Receptors (Calcium Mobilization Assay)
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | Reference |
| Indole Ring-Substituted Derivatives | |||||
| DMT | 147 | 93 | 39.9 | 103 | [7] |
| 5-MeO-DMT | 10.3 | 107 | 3.5 | 114 | [7] |
| 5-HO-DMT (Bufotenin) | 12.4 | 100 | 2.5 | 114 | [7] |
| N-Alkyl-Substituted 5-MeO-Tryptamine Derivatives | |||||
| 5-MeO-MET | 14.8 | 107 | - | - | [8][9] |
| 5-MeO-DET | 20.9 | 106 | - | - | [8][9] |
| 5-MeO-MIPT | 15.1 | 102 | - | - | [8][9] |
| 5-MeO-DIPT | 11.5 | 100 | - | - | [8][9] |
| 5-MeO-MALT | 10.5 | 107 | - | - | [8] |
| 5-MeO-DALT | 10.7 | 107 | - | - | [8] |
| 5-MeO-pyr-T | 10.5 | 107 | - | - | [8][9] |
Note: EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by an agonist, relative to a reference full agonist (e.g., serotonin).
Key Structure-Activity Relationship Insights
-
Indole Ring Substitutions:
-
Substitution at the 5-position with a methoxy (5-MeO) or hydroxyl (5-OH) group generally increases affinity and potency at 5-HT1A and 5-HT2A receptors compared to the unsubstituted DMT.[7][12]
-
Halogenation at the 5-position (F, Cl, Br) modulates receptor affinity and selectivity across serotonin receptors.[2] Interestingly, 5-Br-DMT activates the 5-HT2A receptor without inducing the head-twitch response in mice, a preclinical model of hallucinogenic activity, suggesting a potential for developing non-hallucinogenic psychoplastogens.[2]
-
A hydroxyl group at the 4-position (psilocin) results in high affinity for 5-HT2A and 5-HT2B receptors.[4]
-
-
N-Alkyl Group Modifications:
-
The size and nature of the N-alkyl substituents on the ethylamine side chain significantly influence receptor interactions.[8][9]
-
For 5-MeO-tryptamines, increasing the bulk of the N-alkyl groups (e.g., from methyl to isopropyl) can decrease affinity at the 5-HT1A receptor.[8]
-
Allyl-amino derivatives (5-MeO-MALT and 5-MeO-DALT) show high affinity for the 5-HT2A receptor.[8]
-
The molecular volume of the amino group has been shown to inversely correlate with affinity for the serotonin transporter (SERT).[8][9]
-
-
Quaternization of the Amine:
-
Quaternary salts of tryptamines, such as 4-HO-TMT (the active metabolite of aeruginascin), show a dramatic loss of affinity for the 5-HT2A receptor compared to their tertiary amine counterparts like psilocin.[10][11] This is likely due to the permanent positive charge, which may hinder passage across the blood-brain barrier and interaction with the receptor binding pocket.[11]
-
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
1. Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
General Protocol:
-
Prepare cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).[7][12]
-
Incubate the cell membranes with a specific concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.[2][8]
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine IC50 values, which are then used to calculate Ki values.[10]
-
2. Calcium Mobilization Assays
This functional assay is used to measure the potency (EC50) and efficacy (Emax) of agonist compounds at Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors.
-
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ concentration can be measured using a calcium-sensitive fluorescent dye.
-
General Protocol:
-
Culture cells stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., CHO or HEK293 cells).[1][13]
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
After a loading period, wash the cells to remove excess dye.
-
Add the test compound at various concentrations to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response is proportional to the increase in intracellular calcium concentration.
-
Data are normalized to the response of a reference full agonist (e.g., serotonin) and analyzed using a sigmoidal dose-response curve to determine EC50 and Emax values.[8][9]
-
Mandatory Visualizations
Diagram 1: Simplified 5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway of the 5-HT2A receptor.
Diagram 2: Experimental Workflow for In Vitro Pharmacological Profiling
Caption: Workflow for determining the in vitro pharmacology of tryptamine derivatives.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking, MM-GBSA, and Molecular Dynamics Approach: 5-MeO-DMT Analogues as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2,6-Dimethyl-1H-indole: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2,6-Dimethyl-1H-indole, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures meticulously to mitigate potential hazards associated with this chemical.
Immediate Safety and Handling Precautions
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves.[2]
-
Body Protection: A laboratory coat and other protective clothing to prevent skin exposure.[1][3]
Handle the compound in a well-ventilated area to avoid inhalation of dust or vapors.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[3][5] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[3][5]
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., glassware, weighing paper), and solutions, must be treated as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent dangerous reactions. Incompatible materials include strong oxidizing agents and strong acids.[1]
-
-
Containerization:
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the material.[2]
-
A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain or in regular trash.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Clean up spills immediately, wearing appropriate PPE.[4]
-
Avoid generating dust.[4] Use a dry clean-up procedure, such as gently sweeping or vacuuming (with an explosion-proof vacuum).[4]
-
Collect the spilled material and any contaminated cleaning materials in a sealed, labeled container for disposal as hazardous waste.[4][6]
-
Summary of Hazard and Disposal Information
| Hazard Profile & Disposal Considerations | Description | Source |
| Primary Hazards | Irritating to eyes, respiratory system, and skin. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing. | [1][2][3] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. Often involves incineration by a licensed professional service. | [2][3] |
| Spill Cleanup | Avoid dust formation. Sweep up and place in a suitable, closed container for disposal. | [4] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2,6-Dimethyl-1H-indole
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2,6-Dimethyl-1H-indole, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the required equipment for various levels of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential to prevent eye contact.[1] A face shield should be worn in situations with a higher risk of splashing. |
| Skin Protection | Nitrile Gloves (double-gloving recommended) and Laboratory Coat | While specific chemical resistance data for this compound is not readily available, nitrile gloves are recommended for incidental splash protection against a wide range of laboratory chemicals.[2] Gloves should be inspected before use and changed immediately upon contamination. A lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | N95 Particulate Respirator or higher | Due to the risk of respiratory irritation and harm upon inhalation, a NIOSH-approved N95 particulate respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood.[1] For procedures with a high likelihood of generating dust or aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
Operational and Disposal Plans
Handling Procedures
Safe handling practices are paramount to prevent accidental exposure and contamination.
-
Engineering Controls: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: Use a scoop or spatula for transfers. Avoid pouring the powder, which can generate dust.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Contamination Prevention: Keep the container tightly closed when not in use.[4]
Storage Plan
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated area.[4]
-
Container: Keep in the original, tightly sealed container.
-
Compatibility: Store away from strong oxidizing agents.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Solvent Waste: If this compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Segregation: Do not mix indole-containing waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Pickup and Disposal: Arrange for a hazardous waste pickup through your institution's EHS office for disposal at an approved waste disposal plant.[1]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Workflow
In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
